OVA Peptide(257-264) TFA
Description
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Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGCCBAOOWGEO-RUTPOYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Immunological Core Function of OVA Peptide (257-264) TFA: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The ovalbumin-derived peptide, OVA (257-264), with the amino acid sequence SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), is a cornerstone of immunological research. This octameric peptide serves as a model immunodominant epitope, eliciting a robust and highly specific CD8+ T-cell response in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kb.[1][2][3][4] Its synthetic form, often supplied as a trifluoroacetate (B77799) (TFA) salt resulting from purification by high-performance liquid chromatography (HPLC), is an indispensable tool for a myriad of applications, including the study of antigen processing and presentation, T-cell activation, and the development of novel vaccines and cancer immunotherapies.[1][5] This technical guide provides an in-depth exploration of the core functions of OVA Peptide (257-264) TFA, supported by quantitative data, detailed experimental protocols, and visual representations of key immunological pathways and workflows.
Core Function: A Potent Elicitor of CD8+ T-Cell Immunity
The primary function of OVA Peptide (257-264), or SIINFEKL, is to act as a potent and specific activator of CD8+ cytotoxic T lymphocytes (CTLs).[1] This process is initiated by the binding of the peptide to the H-2Kb MHC class I molecule on the surface of antigen-presenting cells (APCs).[1][2][3] The resulting peptide-MHC (pMHC) complex is then recognized by the T-cell receptor (TCR) of CD8+ T cells with the appropriate specificity, such as those from OT-I transgenic mice.[4][6] This recognition, in concert with co-stimulatory signals, triggers a cascade of events leading to T-cell proliferation, differentiation into effector CTLs, and the production of cytokines like interferon-gamma (IFN-γ).[5][7]
The trifluoroacetate (TFA) associated with the synthetic peptide is a counter-ion from the purification process. While it contributes to the total mass of the product, for most standard in vitro and in vivo immunological assays, the residual TFA levels do not interfere with the biological activity of the peptide.[5]
Quantitative Data
The efficacy of OVA Peptide (257-264) in eliciting an immune response can be quantified through various parameters. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity to H-2Kb (KD) | 3.042 nM | Cell-surface binding on RMA-S cells | [3] |
| Association Rate Constant (kon) | 1.627 x 10^7 M^-1h^-1 | Cell-surface binding on RMA-S cells | [3] |
| Dissociation Rate Constant (koff) | 0.0495 h^-1 | Cell-surface binding on RMA-S cells | [3] |
Table 1: Biophysical Parameters of SIINFEKL and H-2Kb Interaction. The high affinity of this interaction is fundamental to its potent immunogenicity.
| Application | Peptide Concentration | Notes | Reference |
| In Vitro T-Cell Stimulation | 100 nM - 1 µM | For cytokine production assays (e.g., ICS, ELISPOT) with OT-I T cells. | [7][8] |
| In Vitro Peptide Pulsing of Target Cells | 10^-12 M to 10^-6 M | For cytotoxicity assays; optimal killing observed at higher concentrations. | [9] |
| In Vivo Immunization (Peptide Vaccine) | 10 µg - 20 µg per mouse | Typically emulsified in an adjuvant or as part of a specialized vaccine formulation (e.g., TriVax).[10][11][12] | |
| In Vivo Cytotoxicity Assay (Target Cell Pulsing) | 10 µM | For pulsing splenocytes to be used as target cells. | [10] |
Table 2: Typical Working Concentrations of OVA Peptide (257-264) in Common Experimental Setups.
Signaling and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The presentation of OVA Peptide (257-264) on MHC class I molecules is a critical step in the initiation of the CD8+ T-cell response. The following diagram illustrates this pathway.
Caption: MHC Class I presentation of OVA Peptide (257-264).
Experimental Workflow: IFN-γ ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. The following diagram outlines a typical workflow for an IFN-γ ELISPOT assay using OVA Peptide (257-264).
Caption: Workflow of an IFN-γ ELISPOT assay.
Experimental Protocols
In Vivo Immunization with OVA Peptide (257-264)
This protocol describes a general method for immunizing C57BL/6 mice to elicit a SIINFEKL-specific CD8+ T-cell response.
Materials:
-
OVA Peptide (257-264) TFA salt
-
Adjuvant (e.g., TiterMax, Poly(I:C), or anti-CD40 antibody)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized OVA Peptide (257-264) in sterile PBS or DMSO to a stock concentration of 1 mg/mL. Further dilute in sterile PBS to the desired working concentration.
-
Vaccine Formulation: Prepare the vaccine mixture by emulsifying the peptide solution with an equal volume of adjuvant according to the manufacturer's instructions. A typical final dose is 10-20 µg of peptide per mouse.[11][12]
-
Immunization: Inject mice subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.) with 100-200 µL of the vaccine formulation.
-
Booster Immunization: For a more robust and long-lasting response, a booster immunization can be administered 2-3 weeks after the primary immunization using the same protocol.[10]
-
Analysis: Immune responses can be analyzed 7-10 days after the final immunization by harvesting spleens or lymph nodes for subsequent assays.
In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing of target cells in vivo.
Materials:
-
Immunized and naive (control) C57BL/6 mice
-
Splenocytes from naive C57BL/6 mice
-
OVA Peptide (257-264)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium
-
Fetal Calf Serum (FCS)
-
Flow cytometer
Procedure:
-
Target Cell Preparation:
-
CFSE Labeling:
-
Injection:
-
Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
-
Inject a total of 1-2 x 10^7 cells intravenously (i.v.) into both immunized and naive control mice.
-
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Lysis = (1 - [Ratio(immunized) / Ratio(naive)]) x 100 where Ratio = (% CFSE^high / % CFSE^low).
-
IFN-γ ELISPOT Assay
This protocol details the measurement of OVA (257-264)-specific IFN-γ secreting cells.
Materials:
-
ELISPOT plate (PVDF membrane)
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
Splenocytes from immunized mice
-
OVA Peptide (257-264)
-
Complete RPMI medium
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.[14]
-
Cell Plating: Add 2-4 x 10^5 splenocytes from immunized mice to each well.
-
Stimulation: Add OVA Peptide (257-264) to the wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (mitogen) control wells.[11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[15]
-
Detection:
-
Wash away the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash, then add Streptavidin-ALP and incubate for 1 hour.
-
Wash, then add the substrate solution and incubate until spots develop.[12]
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISPOT reader.
Conclusion
OVA Peptide (257-264) TFA is a powerful and versatile tool in immunology. Its well-defined characteristics, including its high affinity for H-2Kb and its ability to induce a potent and quantifiable CD8+ T-cell response, have solidified its status as a model antigen.[1][3] For researchers and professionals in drug development, a thorough understanding of its function and the standardized protocols for its use are essential for advancing our knowledge of T-cell immunology and for the preclinical evaluation of novel immunotherapies and vaccines.
References
- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 2. frontiersin.org [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. STING-Dependent Type I IFN Production Inhibits Cell-Mediated Immunity to Listeria monocytogenes | PLOS Pathogens [journals.plos.org]
- 6. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 12. sinobiological.com [sinobiological.com]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mstechno.co.jp [mstechno.co.jp]
Unraveling the Core Mechanism of Action: OVA Peptide (257-264) TFA in T-Cell Immunology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin-derived peptide (257-264), commonly known as SIINFEKL, is a cornerstone of immunological research, serving as a model class I-restricted peptide antigen. Its ability to elicit a robust and highly specific CD8+ T-cell response has made it an invaluable tool for studying antigen presentation, T-cell activation, and the development of immunotherapies. This technical guide provides a comprehensive overview of the mechanism of action of OVA Peptide (257-264) trifluoroacetate (B77799) (TFA), detailing the molecular and cellular events from antigen presentation to T-cell effector function. The potential immunomodulatory effects of the TFA counter-ion, a common remnant of peptide synthesis, are also discussed to provide a complete picture for the discerning researcher.
Core Mechanism of Action: A Stepwise Cascade
The immunological activity of OVA Peptide (257-264) is centered around its presentation by Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition by specific CD8+ T-cells. This process can be broken down into several key stages:
-
Antigen Processing and Presentation: In experimental settings, the full-length ovalbumin protein is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). Inside the APC, the protein is processed by the proteasome into smaller peptide fragments. The octapeptide SIINFEKL is one such fragment. This peptide is then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Within the ER, SIINFEKL binds to the peptide-binding groove of the MHC class I molecule H-2Kb. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells.
-
T-Cell Receptor (TCR) Recognition: Naive CD8+ T-cells bearing a TCR specific for the SIINFEKL/H-2Kb complex recognize and bind to this complex on the surface of the APC. This interaction is the primary signal for T-cell activation and is stabilized by the co-receptor CD8, which binds to a non-polymorphic region of the MHC class I molecule. The OT-I mouse model, which harbors a transgenic TCR specifically recognizing SIINFEKL/H-2Kb, is a widely used system to study this interaction.
-
T-Cell Activation and Clonal Expansion: Successful TCR engagement, in conjunction with co-stimulatory signals from the APC (e.g., CD28-B7 interaction), triggers a downstream signaling cascade within the T-cell. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of cytokines like Interleukin-2 (IL-2). IL-2 acts in an autocrine and paracrine manner to drive the proliferation and clonal expansion of the activated CD8+ T-cells.
-
Differentiation into Effector and Memory T-Cells: Following activation and expansion, the CD8+ T-cells differentiate into cytotoxic T-lymphocytes (CTLs) and memory T-cells. CTLs are the primary effector cells responsible for eliminating target cells presenting the SIINFEKL/H-2Kb complex, such as virus-infected cells or tumor cells engineered to express ovalbumin. Memory T-cells persist long-term, providing rapid and enhanced protection upon subsequent encounters with the same antigen.
The Role of Trifluoroacetate (TFA)
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is often a TFA salt. It is crucial for researchers to be aware that TFA itself can have biological effects. Studies have shown that TFA can, in some instances, inhibit cell proliferation at high concentrations, while in other contexts, it may have stimulatory or pro-inflammatory effects. Therefore, when interpreting experimental data, particularly in sensitive in vitro assays, the potential contribution of the TFA counter-ion should be considered. For critical applications, dialysis or ion-exchange procedures can be employed to remove TFA from the peptide preparation.
Quantitative Data
A comprehensive understanding of the OVA Peptide (257-264) mechanism of action is supported by quantitative data that characterizes its interaction with the immune system.
Table 1: Binding Affinity of SIINFEKL Peptide to H-2Kb
| Peptide | MHC Allele | Binding Affinity (IC50) | Method |
| SIINFEKL | H-2Kb | ~10 nM | Biochemical Assay |
Table 2: Dose-Dependent T-Cell Response to SIINFEKL Peptide
| SIINFEKL Concentration | % Target Cell Lysis | T-Cell Type | Assay |
| 1 µM (10-6 M) | High | OT-I CD8+ T-cells | In vitro cytotoxicity assay |
| 1 nM (10-9 M) | Moderate | OT-I CD8+ T-cells | In vitro cytotoxicity assay |
| 100 pM (10-10 M) | Low | OT-I CD8+ T-cells | In vitro cytotoxicity assay |
| 1 pM (10-12 M) | Minimal | OT-I CD8+ T-cells | In vitro cytotoxicity assay |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments used to assess the activity of OVA Peptide (257-264).
Protocol 1: Pulsing of Dendritic Cells with SIINFEKL Peptide
Objective: To load antigen-presenting cells with the SIINFEKL peptide for subsequent use in T-cell activation assays.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
OVA Peptide (257-264) TFA
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture BMDCs to the desired maturity.
-
Harvest and wash the BMDCs with PBS.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL.
-
Add OVA Peptide (257-264) to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Wash the peptide-pulsed DCs three times with complete RPMI-1640 medium to remove excess, unbound peptide.
-
Resuspend the pulsed DCs in complete medium for co-culture with T-cells.
Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
Objective: To quantify the number of SIINFEKL-specific, IFN-γ-secreting CD8+ T-cells.
Materials:
-
96-well ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody
-
SIINFEKL-pulsed APCs (from Protocol 1)
-
Splenocytes or purified CD8+ T-cells from OT-I mice
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
BCIP/NBT substrate solution
-
ELISPOT plate reader
Procedure:
-
Block the pre-coated ELISPOT plate with complete RPMI-1640 medium for 1 hour at 37°C.
-
Add 1 x 105 splenocytes or purified CD8+ T-cells to each well.
-
Add 1 x 104 SIINFEKL-pulsed APCs to the wells. Include negative controls (unpulsed APCs) and positive controls (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add the Streptavidin-AP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add the BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISPOT reader.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To determine the percentage of CD8+ T-cells producing IFN-γ in response to SIINFEKL stimulation.
Materials:
-
Splenocytes from OT-I mice
-
OVA Peptide (257-264) TFA
-
Brefeldin A
-
Anti-mouse CD8a antibody (fluorochrome-conjugated)
-
Anti-mouse IFN-γ antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate 1-2 x 106 splenocytes with 1 µg/mL OVA Peptide (257-264) in complete medium for 6 hours at 37°C.
-
For the last 4 hours of stimulation, add Brefeldin A to a final concentration of 10 µg/mL to inhibit cytokine secretion.
-
Harvest the cells and wash with FACS buffer.
-
Stain for the surface marker CD8a by incubating with the anti-CD8a antibody for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by incubating with the anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T-cells that are IFN-γ positive.
Visualizations
To further elucidate the complex processes involved in the mechanism of action of OVA Peptide (257-264), the following diagrams illustrate key pathways and workflows.
Caption: Antigen processing and presentation of OVA Peptide (257-264).
The Immunodominant Peptide SIINFEKL: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) is a paramount tool in the field of immunology.[1] Derived from chicken ovalbumin (residues 257-264), it is the immunodominant peptide recognized by CD8+ T cells in C57BL/6 mice when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] Its high affinity for H-2Kb and the availability of a suite of specific immunological reagents have established SIINFEKL as a cornerstone model antigen for studying the intricacies of antigen presentation, T-cell activation, and the development of novel immunotherapies and vaccines. This guide provides an in-depth technical overview of the SIINFEKL peptide, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Properties and Significance
SIINFEKL's utility in immunological research stems from its well-defined characteristics. It is a strong immunogenic epitope that, when presented by antigen-presenting cells (APCs), potently stimulates CD8+ cytotoxic T lymphocytes (CTLs).[1] This robust response makes it an ideal candidate for monitoring and quantifying antigen-specific T-cell responses in preclinical research.[1] The availability of the 25-D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL-H-2Kb complex, allows for precise quantification and localization of these complexes.[3][4] Furthermore, the existence of OT-I transgenic mice, whose T cells express a T-cell receptor (TCR) specifically recognizing this complex, provides a powerful in vivo and in vitro model system.[5]
Data Presentation
Table 1: Binding Affinity and Kinetics of SIINFEKL to H-2Kb
| Parameter | SIINFEKL | SIYRYYGL (Control Peptide) | Reference |
| Association Rate (k_on) | 1.627 x 10⁷ M⁻¹h⁻¹ | 7.889 x 10⁵ M⁻¹h⁻¹ | [5][6] |
| Dissociation Rate (k_off) | 0.0495 h⁻¹ | 0.1191 h⁻¹ | [5][6] |
| Equilibrium Dissociation Constant (K_D) | 3.042 nM | 151 nM | [5] |
Table 2: Immunogenicity of SIINFEKL Peptide
| Immunization Strategy | Readout | Result | Reference |
| Subcutaneous injection of SIINFEKL peptide | SIINFEKL-specific CD8+ T cells in spleen | No significant induction of antigen-specific CD8+ T cells | [4] |
| Intradermal DNA vaccine encoding SIINFEKL | SIINFEKL-specific CD8+ T cells in blood | Effective priming of SIINFEKL-specific CD8+ T cells | [7] |
| Intravenous SSHELs encapsulating SIINFEKL peptide | SIINFEKL-specific cytotoxic T cells | ~3-fold increase compared to free peptide | [8] |
| Intramuscular SSHELs encapsulating SIINFEKL peptide | SIINFEKL-specific cytotoxic T cells | ~60-fold increase compared to free peptide | [8] |
Table 3: Cytokine Production by OT-I CD8+ T cells in Response to SIINFEKL
| Stimulation Condition | Cytokine | Percentage of CD8+ T cells producing cytokine | Reference |
| SIINFEKL (10⁻² µg/ml) | IFN-γ | Increased with increasing peptide concentration | [9] |
| SIINFEKL (10⁻² µg/ml) | IL-2 | Increased with increasing peptide concentration | [9] |
| Co-culture with pHLIP-SIINFEKL treated B16-F10 cells | IFN-γ | Robust induction | [10] |
| Co-culture with pHLIP-SIINFEKL treated B16-F10 cells | IL-2 | Robust induction | [10] |
Experimental Protocols
In Vitro T-Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor the proliferation of T cells in response to SIINFEKL stimulation.
Materials:
-
OT-I splenocytes (or other SIINFEKL-specific T cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
SIINFEKL peptide
-
CFSE stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from an OT-I transgenic mouse.
-
CFSE Labeling:
-
Resuspend 1-2 x 10⁷ cells per ml in PBS.
-
Add an equal volume of 10 µM CFSE in PBS to the cell suspension while gently vortexing. The final CFSE concentration should be 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5-10 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/ml.
-
Plate 100 µl of the cell suspension into the wells of a 96-well U-bottom plate.
-
Add 100 µl of complete RPMI medium containing various concentrations of SIINFEKL peptide (e.g., 0.1, 1, 10 µg/ml) to the wells. Include a no-peptide control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD44).
-
Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells following SIINFEKL stimulation.
Materials:
-
OT-I splenocytes
-
Complete RPMI-1640 medium
-
SIINFEKL peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
PMA and Ionomycin (positive control)
-
Fluorescently labeled antibodies for surface markers (e.g., CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of OT-I splenocytes at 1 x 10⁶ cells/ml in a 24-well plate.
-
Stimulate the cells with SIINFEKL peptide (e.g., 1 µg/ml) for 4-6 hours at 37°C. Include a positive control (PMA/Ionomycin) and an unstimulated control.
-
For the last 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/ml) to each well to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently labeled anti-CD8 antibody for 20-30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently labeled anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Gate on the CD8+ T-cell population and analyze the expression of intracellular cytokines.
-
Mandatory Visualization
Caption: TCR signaling cascade initiated by SIINFEKL-H-2Kb.
Caption: Ovalbumin processing and SIINFEKL presentation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. A poly-neoantigen DNA vaccine synergizes with PD-1 blockade to induce T cell-mediated tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Binding of OVA Peptide (257-264) to H-2Kb MHC Class I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical interaction between the ovalbumin-derived peptide OVA (257-264), commonly known as SIINFEKL, and the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. This peptide-MHC (pMHC) complex is a cornerstone model system in immunology for studying CD8+ T-cell responses, immune surveillance, and the development of vaccines and immunotherapies.
Executive Summary
The SIINFEKL peptide is the immunodominant epitope of chicken ovalbumin and binds with high affinity to the H-2Kb molecule. This strong and specific interaction is crucial for its recognition by CD8+ T-cells expressing the OT-I T-cell receptor (TCR), making it an invaluable tool for immunological research. This document summarizes the key quantitative binding data, details the experimental protocols used to measure these interactions, and provides visual representations of experimental workflows and the resulting intracellular signaling cascade.
Quantitative Binding Data
The affinity and kinetics of the SIINFEKL peptide binding to H-2Kb have been characterized by multiple methods. The data consistently show a high-affinity interaction with a slow dissociation rate, leading to a stable complex.
Table 1: Binding Affinity and Competitive Inhibition
| Parameter | Value | Units | Method | Notes |
| Kd (Dissociation Constant) | ~3.05 | nM | Calculated from koff/kon | Derived from cell-surface binding kinetics on RMA-S cells. |
| Kd (Dissociation Constant) | ~10 | nM | Not Specified | Stated as a known high-end affinity for Class I binding peptides.[1] |
| IC50 (Inhibitory Concentration) | 0.19 | µM | Competitive Binding Assay | Measured by inhibiting the binding of a high-affinity fluorescent peptide to refolded H-2Kb/β2m complexes.[2] |
Table 2: Kinetic and Stability Data
| Parameter | Value | Units | Method | Notes |
| kon (Association Rate) | 1.627 x 10^7 | M⁻¹h⁻¹ | Cell-Surface Binding Assay | Measured on RMA-S cells using the 25-D1.16 antibody to detect complex formation. |
| koff (Dissociation Rate) | 0.0495 | h⁻¹ | Cell-Surface Dissociation Assay | Measured on RMA-S cells. |
| t½ (Half-life) | ~14 | hours | Calculation (0.693/koff) | The calculated stability of the complex on the cell surface at 37°C. |
Experimental Protocols & Workflows
Accurate measurement of pMHC binding requires robust experimental design. Below are detailed protocols for key assays used to characterize the SIINFEKL-H-2Kb interaction.
Experimental Workflow: Cell-Based Binding Assay
The following diagram illustrates a typical workflow for assessing peptide binding and presentation on the surface of cells.
Protocol: Cell-Surface MHC Stabilization Assay
This assay quantifies the ability of an exogenous peptide to stabilize "empty" MHC class I molecules on the surface of TAP-deficient cell lines like RMA-S.
-
Cell Culture: Culture RMA-S cells in appropriate media. To increase the surface expression of empty H-2Kb molecules, cells can be pre-cultured at a lower temperature (e.g., 26°C) for 18-24 hours before the assay.
-
Peptide Preparation: Prepare a stock solution of SIINFEKL peptide in a suitable solvent (e.g., DMSO or PBS). Create a serial dilution of the peptide to test a range of concentrations.
-
Incubation: Harvest the RMA-S cells and resuspend them in serum-free media. Add the serially diluted SIINFEKL peptide to the cells. Incubate for 2-4 hours at 37°C to allow for peptide binding and complex stabilization.
-
Staining: Wash the cells twice with a flow cytometry staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing a fluorescently conjugated monoclonal antibody specific for the H-2Kb/SIINFEKL complex (e.g., clone 25-D1.16). Incubate for 30 minutes at 4°C, protected from light.
-
Data Acquisition: Wash the cells again to remove unbound antibody. Resuspend the cells in staining buffer and acquire data using a flow cytometer.
-
Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI). The MFI will be proportional to the number of stable H-2Kb/SIINFEKL complexes on the cell surface.
Representative Protocol: Surface Plasmon Resonance (SPR)
SPR measures binding kinetics in real-time without the need for labels. This protocol is a representative guide for analyzing the SIINFEKL (analyte) binding to immobilized H-2Kb (ligand).
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject purified, soluble H-2Kb protein (typically at 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl. A target immobilization level of ~500-2000 Resonance Units (RU) is often suitable for peptide interactions.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the SIINFEKL peptide in a running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kd (e.g., 0.1 nM to 100 nM).
-
Inject the peptide solutions sequentially over the H-2Kb-immobilized surface at a constant flow rate (e.g., 30 µL/min). Include a running buffer-only injection for baseline subtraction.
-
Association Phase: Monitor the increase in RU as the peptide binds to H-2Kb.
-
Dissociation Phase: After the peptide injection, flow the running buffer over the chip and monitor the decrease in RU as the peptide dissociates.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without H-2Kb or with an irrelevant protein) from the active flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
-
Representative Protocol: Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This is a representative competitive assay format.
-
Reagent Preparation:
-
Fluorescent Probe: Synthesize or procure a fluorescently labeled version of a high-affinity H-2Kb binding peptide (this could be a modified SIINFEKL or another known binder). A common fluorophore is fluorescein (B123965) (FITC). The concentration of this probe should be kept low and constant, typically at or below its Kd for H-2Kb.
-
H-2Kb Protein: Use purified, soluble H-2Kb protein.
-
Competitor Peptide: Prepare a dilution series of the unlabeled SIINFEKL peptide.
-
Assay Buffer: A buffer such as PBS (pH 7.4) is typically used.
-
-
Assay Setup (in a low-binding black microplate):
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Add the serial dilutions of the unlabeled SIINFEKL peptide.
-
Initiate the binding reaction by adding a fixed concentration of the H-2Kb protein. This concentration should be chosen to yield a significant polarization window (the difference in polarization between the free and fully bound probe).
-
Include control wells: (1) probe only (for minimum polarization) and (2) probe + H-2Kb without competitor (for maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the competitor (SIINFEKL) concentration.
-
Fit the resulting sigmoidal curve using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC50 value, which is the concentration of SIINFEKL required to displace 50% of the fluorescent probe.
-
T-Cell Receptor Signaling Pathway
Recognition of the SIINFEKL-H-2Kb complex by the OT-I TCR on a CD8+ T-cell initiates a well-defined signaling cascade, leading to T-cell activation.
The binding of the OT-I TCR and its co-receptor CD8 to the SIINFEKL-H-2Kb complex initiates a cascade of phosphorylation events. The Src-family kinase Lck, associated with the cytoplasmic tail of CD8, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex. These phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76. This leads to the formation of a large signaling complex, or "signalosome," that recruits further effector molecules like PLCγ1, ultimately activating transcription factors such as NFAT, NF-κB, and AP-1 to drive T-cell proliferation, differentiation, and effector function.
References
The Discovery and History of the SIINFEKL Epitope: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the SIINFEKL octapeptide as the immunodominant epitope of chicken ovalbumin (OVA) represents a cornerstone in the field of immunology. This technical guide provides a comprehensive overview of the history, discovery, and key experimental methodologies that have established SIINFEKL as an invaluable tool in understanding MHC class I antigen presentation, T-cell activation, and the development of immunotherapies. Detailed protocols for seminal experiments, quantitative data on peptide-MHC interactions, and visualizations of key pathways and workflows are presented to serve as a practical resource for researchers.
Introduction: The Significance of a Model Epitope
The adaptive immune system's ability to recognize and eliminate infected or malignant cells hinges on the presentation of intracellular peptides by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes (CTLs). The study of this intricate process has been greatly facilitated by the use of model antigens. Among these, the SIINFEKL peptide, derived from chicken ovalbumin, has emerged as the most widely studied MHC class I epitope.[1] Its well-defined characteristics, including its specific recognition by the H-2Kb MHC class I molecule in C57BL/6 mice, have made it an indispensable tool for dissecting the fundamental mechanisms of cellular immunity.
This guide will delve into the initial discovery of this critical epitope, provide detailed protocols for the key experiments that were instrumental in its characterization, and present quantitative data that underpins our understanding of its immunological properties.
The Genesis of a Discovery: Unraveling the Ovalbumin Response
The journey to identifying SIINFEKL began with the broader question of how CTLs recognize and respond to foreign proteins. In the late 1980s, the laboratories of Francis Carbone and Michael Bevan were investigating the CTL response to chicken ovalbumin in mice. Their work, and that of others, was pivotal in establishing that CTLs do not recognize intact proteins but rather short peptide fragments presented by MHC class I molecules.
Early Experiments: From Whole Protein to Peptide Fragments
Initial studies demonstrated that CTLs could be generated against cells expressing a transfected ovalbumin gene. These CTLs were shown to be H-2Kb-restricted and could lyse target cells expressing ovalbumin. A key finding was that these CTLs did not recognize native ovalbumin protein when it was supplied exogenously. However, they could recognize and lyse target cells pulsed with fragments of ovalbumin generated by cyanogen (B1215507) bromide or trypsin digestion. This provided strong evidence that an intracellular processing step was required to generate the antigenic peptide.
Pinpointing the Epitope: The Identification of OVA257-264
Through a series of elegant experiments involving the screening of synthetic overlapping peptides derived from the ovalbumin sequence, the precise immunodominant epitope was mapped to the eight-amino-acid sequence: Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL). This octapeptide corresponds to amino acids 257-264 of the chicken ovalbumin protein. The synthetic SIINFEKL peptide was found to be highly effective at sensitizing target cells for lysis by ovalbumin-specific CTLs, confirming it as the minimal essential epitope.
Quantitative Analysis of SIINFEKL-H-2Kb Interaction
The interaction between the SIINFEKL peptide and the H-2Kb MHC class I molecule is characterized by a high affinity, which is a key determinant of its immunodominance. Various studies have quantified this binding, typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%.
| Peptide Sequence | MHC Molecule | Binding Affinity (IC50) | Reference |
| SIINFEKL | H-2Kb | ~2-10 nM | (Sykulev et al., 1994), (Chen et al., 1994) |
| SIYRYYGL (Control) | H-2Kb | ~5 nM | (Sykulev et al., 1994) |
| Altered OVA Peptides | H-2Kb | Variable (Higher IC50) | (Peptide affinity for MHC influences the phenotype of CD8(+) T cells primed in vivo)[2] |
Seminal Experimental Protocols
The characterization of the SIINFEKL epitope relied on a set of powerful immunological assays. The detailed methodologies for these key experiments are provided below.
Generation of SIINFEKL-Specific Cytotoxic T Lymphocytes (CTLs)
The initial identification of the SIINFEKL epitope was dependent on the generation of CTLs that could specifically recognize this peptide in the context of H-2Kb.
Protocol: In Vivo Priming of Ovalbumin-Specific CTLs
-
Immunization: C57BL/6 mice are immunized with syngeneic tumor cells (e.g., EL4) transfected with the chicken ovalbumin cDNA (E.G7-OVA).
-
In Vitro Restimulation: Spleen cells from immunized mice are harvested and co-cultured with irradiated E.G7-OVA cells for 5-7 days to expand the population of ovalbumin-specific CTLs.
-
CTL Line Maintenance: The resulting CTL lines are maintained by periodic restimulation with irradiated E.G7-OVA cells and supplemented with T-cell growth factors such as Interleukin-2 (IL-2).
Chromium-51 (B80572) Release Assay for Measuring CTL Cytotoxicity
The chromium-51 (⁵¹Cr) release assay was the gold standard for quantifying the lytic activity of CTLs.
Protocol: ⁵¹Cr Release Assay
-
Target Cell Labeling:
-
Harvest target cells (e.g., EL4) and resuspend in culture medium.
-
Add 100 µCi of Na₂⁵¹CrO₄ to the cell suspension.
-
Incubate at 37°C for 1-2 hours to allow for cellular uptake of the ⁵¹Cr.
-
Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
-
Peptide Pulsing:
-
Resuspend the labeled target cells in culture medium.
-
Add the SIINFEKL peptide to the desired final concentration (e.g., 1 µM).
-
Incubate at 37°C for 1-2 hours to allow the peptide to bind to H-2Kb molecules on the cell surface.
-
-
CTL Co-culture:
-
Plate the peptide-pulsed, ⁵¹Cr-labeled target cells in a 96-well V-bottom plate at a fixed number (e.g., 1 x 10⁴ cells/well).
-
Add effector CTLs at varying effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a detergent solution (e.g., 1% Triton X-100).
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at low speed to pellet the cells and initiate contact.
-
Incubate at 37°C for 4-6 hours.
-
Centrifuge the plate to pellet the cells again.
-
Carefully collect the supernatant from each well.
-
-
Radioactivity Measurement:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Table: Representative Cytotoxicity Data
| Effector:Target Ratio | % Specific Lysis (SIINFEKL-pulsed Targets) | % Specific Lysis (Unpulsed Targets) |
| 50:1 | 75% | 5% |
| 25:1 | 62% | 4% |
| 12.5:1 | 45% | 2% |
| 6.25:1 | 28% | 1% |
Elution of Peptides from MHC Class I Molecules
To directly identify the naturally processed and presented peptides, methods were developed to elute these peptides from MHC molecules.
Protocol: Mild Acid Elution of Peptides from H-2Kb
-
Cell Preparation:
-
Harvest a large number of cells expressing H-2Kb (e.g., E.G7-OVA cells).
-
Wash the cells extensively with ice-cold phosphate-buffered saline (PBS).
-
-
Acid Elution:
-
Resuspend the cell pellet in a small volume of a mild acid buffer (e.g., 0.1 M citric acid, pH 3.3).
-
Incubate on ice for a short period (e-g., 1-2 minutes) to dissociate the peptide from the MHC molecule without denaturing the MHC heavy chain.
-
-
Neutralization and Separation:
-
Neutralize the acidic solution with a base (e.g., 1 M Tris-HCl, pH 8.0).
-
Centrifuge to pellet the cells and collect the supernatant containing the eluted peptides.
-
-
Peptide Fractionation:
-
Separate the eluted peptides from larger proteins and other cellular components using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Biological Activity Assay:
-
Test the ability of the collected fractions to sensitize unpulsed target cells for lysis by SIINFEKL-specific CTLs in a ⁵¹Cr release assay. The fraction that corresponds to the elution profile of synthetic SIINFEKL will show biological activity.
-
Key Reagents and Tools
The study of the SIINFEKL epitope has been greatly advanced by the development of specific reagents and animal models.
-
OT-I Transgenic Mice: These mice express a transgenic T-cell receptor (TCR) that is specific for the SIINFEKL peptide presented by H-2Kb. This provides a readily available source of naive SIINFEKL-specific CD8+ T cells for in vitro and in vivo studies.
-
25-D1.16 Monoclonal Antibody: This antibody specifically recognizes the SIINFEKL/H-2Kb complex. It is invaluable for detecting and quantifying the presentation of this specific peptide-MHC complex on the surface of cells using techniques like flow cytometry and immunohistochemistry.[3][4][5]
-
B3Z T-cell Hybridoma: This is a T-cell hybridoma that expresses a TCR specific for SIINFEKL/H-2Kb. Upon recognition of its target, the B3Z cells produce β-galactosidase, which can be detected by a colorimetric assay using a substrate like X-gal. This provides a convenient and sensitive method for detecting the presentation of SIINFEKL.
Visualizing the Core Concepts
Antigen Processing and Presentation Pathway for SIINFEKL
Caption: The classical MHC class I antigen processing pathway for the SIINFEKL epitope.
Experimental Workflow for CTL Cytotoxicity Assay
Caption: A step-by-step workflow for the chromium-51 release cytotoxicity assay.
Conclusion: An Enduring Legacy
The discovery and characterization of the SIINFEKL epitope marked a pivotal moment in immunology. It provided researchers with a powerful and versatile tool to explore the intricacies of antigen presentation, T-cell biology, and immune surveillance. The experimental protocols and quantitative data outlined in this guide have been foundational to countless studies and continue to be relevant in the ongoing development of novel vaccines and immunotherapies for cancer and infectious diseases. The enduring legacy of SIINFEKL is a testament to the power of model systems in advancing our understanding of complex biological processes.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide affinity for MHC influences the phenotype of CD8(+) T cells primed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]
- 4. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 | Fisher Scientific [fishersci.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
An In-depth Technical Guide to OVA Peptide (257-264) TFA for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin peptide (257-264), commonly known as SIINFEKL (H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH), is a cornerstone reagent in immunology research.[1][2] This octameric peptide represents the immunodominant epitope of chicken ovalbumin (OVA) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[3][4][5][6] Its ability to elicit a robust and highly specific CD8+ cytotoxic T lymphocyte (CTL) response has made it an invaluable tool for studying antigen presentation, T cell activation, and the efficacy of vaccines and immunotherapies.[1][2][5] This technical guide provides a comprehensive overview of OVA Peptide (257-264) TFA, including its core properties, detailed experimental protocols, and the underlying immunological pathways. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion used during peptide synthesis and purification.[7][8]
Core Properties and Quantitative Data
OVA Peptide (257-264) is a synthetic peptide fragment corresponding to the mouse MHC class I (H-2Kb) CD8+ T cell-restricted epitope of chicken ovalbumin.[9] It is widely used to induce and measure antigen-specific CD8+ T cell responses both in vitro and in vivo.[9]
| Property | Value | References |
| Sequence | SIINFEKL | [1][5][9] |
| Molecular Formula | C45H74N10O13 | [5][9] |
| Molecular Weight | 963.13 g/mol | [5][7] |
| MHC Restriction | H-2Kb (murine MHC class I) | [3][4][5][6] |
| Binding Affinity (KD) to H-2Kb | ~1.5 - 10 nM | [7][10][11] |
| Typical Purity | ≥95% (HPLC) | [5][8] |
| Formulation | Lyophilized powder, commonly as a TFA salt | [1][4][7] |
| Solubility | Soluble in water | [5] |
| Storage | Store at -20°C for long-term stability | [3][6] |
Signaling Pathway: MHC Class I Antigen Presentation
The immunological activity of OVA Peptide (257-264) is entirely dependent on its presentation by MHC class I molecules on the surface of antigen-presenting cells (APCs) or target cells. This process is crucial for the activation of CD8+ T cells and the subsequent elimination of infected or malignant cells.
References
- 1. anilocus.com [anilocus.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 4. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 5. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. MHC & Antigen Presentation | Immunopaedia [immunopaedia.org.za]
- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of OVA Peptide (257-264) in Advancing Cancer Research: A Technical Guide
Introduction
In the intricate landscape of cancer immunology, the chicken ovalbumin (OVA) protein has emerged as a cornerstone model antigen. Specifically, the octapeptide derived from OVA, spanning amino acids 257-264 with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is a powerful tool for researchers. This peptide is a well-characterized, immunodominant epitope that binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in C57BL/6 mice.[1] Its ability to elicit a strong and specific CD8+ cytotoxic T-lymphocyte (CTL) response makes it an invaluable asset in the development and evaluation of novel cancer immunotherapies.[2][3] This technical guide provides an in-depth exploration of the applications of OVA Peptide (257-264) in cancer research, detailing experimental protocols, quantitative data, and the underlying immunological pathways.
Core Concepts: MHC Class I Presentation and T-Cell Activation
The utility of OVA Peptide (257-264) is rooted in its interaction with the cellular machinery of the immune system. When introduced into a C57BL/6 mouse, either as a peptide or as part of the whole OVA protein, it is processed by antigen-presenting cells (APCs), such as dendritic cells (DCs). The SIINFEKL peptide is then loaded onto MHC class I molecules (H-2Kb) and presented on the cell surface.[4][5][6]
This peptide-MHC complex is recognized by the T-cell receptor (TCR) of CD8+ T-cells that are specific for the SIINFEKL epitope. A well-known model for studying this interaction involves the use of OT-I transgenic mice, whose T-cells express a TCR specifically engineered to recognize SIINFEKL in the context of H-2Kb.[7][8][9] This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these naive CD8+ T-cells into cytotoxic T-lymphocytes (CTLs). These CTLs are then capable of recognizing and killing any cell that presents the SIINFEKL peptide on its MHC class I molecules, such as tumor cells engineered to express ovalbumin (e.g., E.G7 or B16-OVA).[10][11]
Applications in Cancer Research
The well-defined nature of the OVA(257-264)-TCR interaction has led to its widespread use in numerous areas of cancer research:
-
Cancer Vaccine Development: OVA Peptide (257-264) is frequently used as the target antigen in preclinical cancer vaccine studies.[1][3] These studies often involve co-administering the peptide with various adjuvants or encapsulating it in novel delivery systems to enhance its immunogenicity and promote a robust anti-tumor T-cell response.[12][13] Researchers can then evaluate the efficacy of different vaccine formulations by measuring the magnitude and quality of the SIINFEKL-specific T-cell response and assessing tumor growth inhibition in mouse models.[14][15]
-
Evaluation of Immunotherapies: The peptide is instrumental in preclinical models for testing the efficacy of various immunotherapeutic strategies. This includes:
-
Checkpoint Inhibitors: Studies have shown that combining a peptide vaccine with checkpoint inhibitors, such as anti-PD-1 antibodies, can enhance the infiltration of vaccine-induced CTLs into the tumor and improve anti-tumor effects.[14][16][17]
-
Oncolytic Viruses: Oncolytic adenoviruses have been coated with the SIINFEKL peptide to direct the immune response towards the tumor epitope, resulting in superior antitumor efficacy.[18]
-
Novel Delivery Systems: pH-sensitive peptides (pHLIP) have been conjugated to SIINFEKL to specifically deliver the antigen to the acidic tumor microenvironment, leading to T-cell activation and suppression of tumor growth.[7]
-
-
Basic T-Cell Biology: The robust and specific response elicited by SIINFEKL makes it an ideal tool for studying fundamental aspects of CD8+ T-cell biology, including activation, proliferation, differentiation into memory and effector cells, and cytotoxic function.[1][8][19]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various studies that have utilized OVA Peptide (257-264) to evaluate anti-tumor immune responses.
| Treatment Group | Mean Tumor Volume (mm³) | Percentage of Tumor-Infiltrating CD8+ T-cells | Reference |
| Saline | ~1500 | Not Reported | [20] |
| OVA(257-264) Peptide | ~1200 | Not Reported | [20] |
| GA-OVA (Control Peptide) | ~1250 | Not Reported | [20] |
| CBP-12-OVA | ~500 | Significantly Increased | [20] |
| Treatment Group | IFN-γ Spot Forming Cells (per 10^6 splenocytes) | Percentage of OVA-tetramer+ CD8+ T-cells in TILs | Reference |
| IFA alone + Control Ab | ~50 | ~2% | [14][17] |
| OVA vaccine + Control Ab | ~200 | ~5% | [14][17] |
| IFA alone + αPD-1 Ab | ~100 | ~4% | [14][17] |
| OVA vaccine + αPD-1 Ab | ~400 | ~10% | [14][17] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in OVA Peptide (257-264) research, the following diagrams have been generated using the DOT language.
Caption: MHC Class I cross-presentation pathway of OVA Peptide (257-264).
Caption: Workflow for an in vivo cancer vaccine study using OVA Peptide.
Caption: Workflow for an IFN-γ ELISPOT assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments in cancer research. Below are protocols for key experiments involving OVA Peptide (257-264).
In Vivo Tumor Model and Treatment
-
Cell Culture: Culture B16-OVA or E.G7-OVA tumor cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic if required).
-
Tumor Implantation: Harvest tumor cells and resuspend in sterile PBS. Subcutaneously inject 1 x 10^5 to 5 x 10^5 cells in a volume of 100 µL into the flank of C57BL/6 mice.[17]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width^2) / 2.
-
Peptide Vaccine Formulation and Administration:
-
Dissolve OVA Peptide (257-264) in a suitable vehicle like PBS or DMSO.[14]
-
For adjuvant-based vaccines, emulsify the peptide solution with an equal volume of an adjuvant such as Incomplete Freund's Adjuvant (IFA) or combine with a TLR agonist like CpG.[14][15]
-
Administer the vaccine (e.g., 50-100 µg of peptide per mouse) via subcutaneous or intraperitoneal injection on specified days post-tumor implantation.[14][17]
-
IFN-γ ELISPOT Assay
This assay is used to quantify the number of IFN-γ secreting, antigen-specific T-cells.[1][3]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from treated and control mice. Plate 2 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add OVA Peptide (257-264) to the wells at a final concentration of 1-10 µg/mL.[21] Include positive control wells (e.g., Concanavalin A or PMA/Ionomycin) and negative control wells (media alone or a scrambled peptide).[22]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 1 hour.
-
Wash and add the appropriate substrate (e.g., BCIP/NBT or AEC) to develop colored spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the characterization of cytokine production by specific T-cell populations.[1][23]
-
Cell Stimulation: Prepare a single-cell suspension of splenocytes or tumor-infiltrating lymphocytes (TILs). Stimulate 1-2 x 10^6 cells with 1 µg/mL of OVA Peptide (257-264) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[21][23]
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers such as CD3, CD8, and CD44 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines like IFN-γ and TNF-α for 30 minutes at 4°C.[23]
-
Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ T-cell gate.
Conclusion
OVA Peptide (257-264), or SIINFEKL, remains an indispensable tool in the field of cancer immunology. Its well-defined characteristics and potent immunogenicity provide a reliable and reproducible system for interrogating the complexities of the anti-tumor immune response. From the fundamental study of T-cell activation to the preclinical evaluation of cutting-edge cancer vaccines and immunotherapies, OVA Peptide (257-264) continues to facilitate critical discoveries that pave the way for more effective treatments for cancer patients. The protocols and data presented in this guide underscore its versatility and enduring importance to the research community.
References
- 1. jpt.com [jpt.com]
- 2. invivogen.com [invivogen.com]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mbl-chinawide.cn [mbl-chinawide.cn]
- 10. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insertion Signal Sequence Fused to Minimal Peptides Elicits Specific CD8+ T-Cell Responses and Prolongs Survival of Thymoma-bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. Programmed death-1 blockade enhances the antitumor effects of peptide vaccine-induced peptide-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oncolytic adenoviruses coated with MHC-I tumor epitopes increase the antitumor immunity and efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 21. Tumor bearing experiments [bio-protocol.org]
- 22. OVA 257-264 scrambled (FILKSINE) - SB PEPTIDE [sb-peptide.com]
- 23. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro T Cell Stimulation Using OVA Peptide(257-264) TFA
Introduction
The Ovalbumin (OVA) peptide fragment 257-264, corresponding to the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope presented by the mouse MHC class I molecule H-2Kb.[1][2][3] This peptide is a cornerstone tool in immunological research, particularly for studying the dynamics of CD8+ T cell activation, proliferation, and effector functions.[4][5] Its high affinity for the T cell receptor (TCR) of T cells from OT-I transgenic mice makes it an ideal model antigen for inducing a robust and antigen-specific immune response in vitro.[4][5]
These application notes provide a comprehensive protocol for the in vitro stimulation of murine T cells using OVA Peptide(257-264) TFA salt. The trifluoroacetate (B77799) (TFA) salt is a common and acceptable counter-ion from the peptide synthesis process and typically does not interfere with in vitro cell-based assays at the recommended working concentrations.[1] The protocols outlined below cover peptide reconstitution, T cell preparation, stimulation, and subsequent analysis of activation through common immunological assays.
Experimental Workflow
The overall workflow for in vitro T cell stimulation with OVA Peptide(257-264) involves preparing the peptide and cells, co-culturing them to induce an immune response, and finally, analyzing the T cell activation through various quantitative readouts.
Caption: High-level workflow for in vitro T cell stimulation using OVA peptide.
Materials and Reagents
| Category | Item |
| Peptide & Controls | OVA Peptide(257-264) (SIINFEKL) TFA Salt |
| Negative Control: Scrambled Peptide or Vehicle (DMSO) | |
| Positive Control: Concanavalin A or PMA/Ionomycin | |
| Cells & Media | Splenocytes from OT-I transgenic mice |
| Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, Pen/Strep) | |
| ACK Lysing Buffer (for red blood cell lysis) | |
| Core Reagents | DMSO (Dimethyl sulfoxide), cell culture grade |
| Phosphate-Buffered Saline (PBS), sterile | |
| Analysis Reagents | CFSE (Carboxyfluorescein succinimidyl ester) for proliferation |
| ELISA kits for mouse IFN-γ and IL-2 | |
| Brefeldin A (for intracellular cytokine staining) | |
| Fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD25, anti-IFN-γ) for flow cytometry | |
| Equipment & Consumables | 96-well or 24-well flat-bottom cell culture plates |
| Centrifuge, CO2 incubator (37°C, 5% CO2) | |
| Flow cytometer, ELISA plate reader | |
| Pipettes, sterile tubes, 40-70 µm cell strainer |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Proper reconstitution of the lyophilized peptide is critical for experimental success.
-
Centrifugation: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Initial Solubilization: Add a small amount of sterile, cell-culture grade DMSO to the vial to create a concentrated stock solution (e.g., add 100 µL DMSO to 1 mg of peptide for a 10 mg/mL stock).[6]
-
Vortexing: Vortex the vial thoroughly to ensure the peptide is completely dissolved. Gentle warming (<40°C) or sonication can aid dissolution if needed.[6]
-
Working Stock Preparation: Dilute the DMSO stock solution with sterile PBS or cell culture medium to create a working stock (e.g., 1 mg/mL). The final concentration of DMSO in the cell culture must be below 1% (v/v) to avoid cellular toxicity.[6]
-
Aliquoting and Storage: Prepare single-use aliquots of the working stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Murine Splenocytes
This protocol uses total splenocytes, which include both the responding T cells (from an OT-I mouse) and the necessary antigen-presenting cells (APCs).
-
Spleen Harvest: Humanely euthanize an OT-I mouse and aseptically harvest the spleen, placing it into a petri dish containing 5-10 mL of cold, complete RPMI-1640 medium.
-
Single-Cell Suspension: Gently mash the spleen through a 40-70 µm cell strainer using the plunger of a sterile syringe to create a single-cell suspension.
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 400 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1-2 mL of ACK Lysing Buffer. Incubate for 2-3 minutes at room temperature.
-
Washing: Quench the lysis by adding 10 mL of complete RPMI-1640 medium. Centrifuge the cells again at 400 x g for 5 minutes and discard the supernatant.
-
Cell Counting: Resuspend the cell pellet in 5-10 mL of complete medium. Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.
-
Final Resuspension: Adjust the cell concentration with complete RPMI-1640 medium to the desired density for plating (e.g., 2 x 10^6 cells/mL).[7]
Protocol 3: In Vitro T Cell Stimulation
-
Plate Setup: Add 100 µL of the splenocyte suspension (e.g., at 2 x 10^6 cells/mL) to each well of a 96-well flat-bottom plate, resulting in 2 x 10^5 cells per well.
-
Peptide Addition: Prepare serial dilutions of the OVA peptide working stock in complete RPMI-1640 medium. Add 100 µL of the diluted peptide to the wells to achieve the desired final concentrations (e.g., ranging from 0.01 to 10 µg/mL). For negative control wells, add 100 µL of medium with the equivalent concentration of vehicle (DMSO).[8]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time depends on the downstream analysis:
TCR Signaling Pathway
Upon recognition of the OVA peptide presented by an APC's MHC molecule, the T cell receptor initiates a complex signaling cascade leading to T cell activation.
Caption: Simplified TCR signaling cascade upon OVA peptide-MHC recognition.
Data Presentation and Analysis
Quantitative data from T cell stimulation assays should be organized for clear interpretation. Below are examples of how to structure results.
Table 1: Example Data - OVA Peptide Dose-Response
This table shows representative data from an intracellular cytokine staining experiment analyzed by flow cytometry.
| OVA Peptide (µg/mL) | % CD8+ T Cells | % IFN-γ Positive (of CD8+) |
| 0 (Vehicle Control) | 98.5 | 0.8 |
| 0.01 | 98.2 | 15.4 |
| 0.1 | 97.9 | 45.8 |
| 1.0 | 98.1 | 78.2 |
| 10.0 | 97.5 | 79.1 |
| Positive Control (PMA/Iono) | 96.8 | 85.5 |
Table 2: Summary of Experimental Parameters
This table provides a quick reference for key quantitative aspects of the protocol.
| Parameter | Recommended Range/Value | Reference Assay(s) |
| Cell Plating Density | 1-5 x 10^5 cells/well | All assays |
| Peptide Concentration | 0.01 - 10 µg/mL (Dose-response recommended) | All assays |
| Incubation Time | 5 - 72 hours | Dependent on assay |
| Brefeldin A Incubation | 3 - 4 hours | Intracellular Cytokine Staining |
| CFSE Labeling | 1 - 5 µM | Proliferation Assay |
| DMSO Final Concentration | < 1.0% (v/v) | All assays |
References
- 1. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. stemcell.com [stemcell.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of OVA-Specific CD8+ T Cell Responses using OVA Peptide (257-264) TFA in an IFN-γ ELISPOT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable for monitoring antigen-specific T cell responses in immunology, vaccine development, and cancer research.[1] The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the MHC class I molecule H-2Kb in C57BL/6 mice.[3][4][5][6] As such, it serves as a model antigen for studying CD8+ T cell activation and effector function.[5]
This peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the solid-phase synthesis and purification process.[7][8] While generally not problematic at high dilutions, residual TFA can be a concern in sensitive cell-based assays.[7][8] This document provides a detailed protocol for the use of OVA Peptide (257-264) TFA in a murine IFN-γ ELISPOT assay, including peptide handling, experimental setup, and data interpretation.
Experimental Protocols
Reagent and Material Preparation
1.1. Peptide Reconstitution and Handling
-
TFA Salt Consideration: Peptides are typically lyophilized as TFA salts.[7] While unbound TFA is largely removed during this process, counter-ions remain bound to the peptide.[7][8] For most in vitro applications like ELISPOT, simple dilution of the peptide to its final working concentration is sufficient to lower the TFA concentration to non-toxic levels. If high peptide concentrations are required or if TFA-induced artifacts are suspected, performing a salt exchange to a more biocompatible salt like hydrochloride or acetate (B1210297) may be considered.[7][9]
-
Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the lyophilized OVA Peptide (257-264) TFA in sterile DMSO or sterile deionized water to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
1.2. Cell Preparation
-
This protocol is designed for splenocytes from C57BL/6 mice immunized with an OVA-expressing vector or protein.
-
Aseptically harvest spleens into a sterile petri dish containing 5-10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 50 µg/mL penicillin, and 50 U/mL streptomycin).[2]
-
Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.[2]
-
Wash the cells by centrifuging at 300 x g for 5-10 minutes, discarding the supernatant, and resuspending the pellet in fresh medium.
-
If necessary, lyse red blood cells using an ACK lysis buffer.[2]
-
Perform a final wash and resuspend the cells in complete RPMI-1640.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion or an automated cell counter. Adjust the cell concentration as required for the assay (e.g., 2-4 x 10^6 cells/mL).
1.3. ELISPOT Plate Preparation
-
Activation (Pre-wetting): Pre-wet the PVDF membrane of each well in a 96-well ELISPOT plate with 15-35 µL of 35-70% ethanol (B145695) for 1 minute.[10]
-
Washing: Decant the ethanol and wash the plate 3-5 times with 200 µL/well of sterile PBS.[10][11]
-
Coating: Dilute the anti-mouse IFN-γ capture antibody to its optimal concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.[2][11]
-
Incubation: Seal the plate and incubate overnight at 4°C.[2][11]
ELISPOT Assay Procedure
-
Day 1: Cell Stimulation
-
Washing and Blocking: Aspirate the coating antibody solution from the plate. Wash the wells 2-3 times with 200 µL/well of sterile PBS. Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubating for at least 2 hours at 37°C.[10][11]
-
Prepare Stimulants: During the blocking incubation, prepare serial dilutions of the OVA peptide in complete RPMI-1640. Also prepare the positive control (e.g., PHA at 5-10 µg/mL or Concanavalin A) and negative control (medium only).[10]
-
Plating Cells: Aspirate the blocking medium from the plate. Add 100 µL of the appropriate stimulant (OVA peptide, positive control, or negative control) to each well. Add 100 µL of the splenocyte suspension (e.g., 2 x 10^5 cells) to each well.[12]
-
Incubation: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[10] It is critical not to disturb the plate during this incubation to ensure the formation of distinct, round spots.[10][13]
-
-
Day 2: Detection and Development
-
Cell Removal: Aspirate the cells and medium from the wells. Wash the plate 3-5 times with 200 µL/well of Wash Buffer (PBS containing 0.05% Tween-20).[10][11]
-
Detection Antibody: Dilute the biotinylated anti-mouse IFN-γ detection antibody in a suitable diluent (e.g., PBS with 1% BSA). Add 100 µL to each well.[11] Incubate for 2 hours at room temperature or overnight at 4°C.[10][11]
-
Enzyme Conjugate: Wash the plate as described in step 1. Add 100 µL of streptavidin-HRP or a similar enzyme conjugate, diluted according to the manufacturer's instructions. Incubate for 45-60 minutes at room temperature.[10][11]
-
Final Washes: Wash the plate 3 times with Wash Buffer, followed by 2-3 final washes with PBS only to remove any residual Tween-20.[10][11]
-
Substrate Addition: Prepare the substrate solution (e.g., AEC, BCIP/NBT) immediately before use. Add 100 µL to each well.[11]
-
Spot Development: Monitor the development of spots, which typically takes 10-30 minutes. Stop the reaction by gently washing the wells multiple times with deionized water.[11]
-
Drying and Analysis: Allow the plate to air-dry completely in the dark. Once dry, the spots can be counted using an automated ELISPOT reader or a dissecting microscope.
-
Data Presentation
The results of an ELISPOT assay are typically expressed as Spot Forming Units (SFUs) per million plated cells. The data below is representative of a typical experiment using splenocytes from an OVA-immunized C57BL/6 mouse.
Table 1: Representative IFN-γ ELISPOT Results
| Condition | Stimulant | Peptide Conc. (µg/mL) | Cells/Well | Mean SFU/10^6 cells ± SD |
| Negative Control | Medium Only | N/A | 2 x 10^5 | 8 ± 3 |
| Experimental | OVA (257-264) | 10 | 2 x 10^5 | 254 ± 21 |
| Experimental | OVA (257-264) | 1 | 2 x 10^5 | 189 ± 15 |
| Experimental | OVA (257-264) | 0.1 | 2 x 10^5 | 75 ± 9 |
| Positive Control | PHA | 5 | 2 x 10^5 | >500 |
Note: Data are hypothetical and for illustrative purposes. A response is generally considered positive if the mean number of spots in stimulated wells is at least twice the mean of negative control wells and also statistically significant.
Mandatory Visualization
ELISPOT Experimental Workflow
Caption: Workflow diagram illustrating the key steps of the IFN-γ ELISPOT assay.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate washing; contaminated reagents; non-specific antibody binding; too many cells per well. | Increase the number and vigor of wash steps.[14] Ensure all reagents are sterile and filtered.[15] Optimize cell number per well.[14] |
| No/Few Spots | Ineffective peptide stimulation; low frequency of responding cells; incorrect antibody concentrations; inactive reagents. | Titrate peptide concentration. Use a positive control like PHA to confirm cell viability and reagent function.[14] Increase the number of cells per well.[16] Check storage and handling of antibodies and enzymes. |
| Fuzzy/Poorly Defined Spots | Plate was moved during incubation; over-development of spots; membrane was not properly pre-wetted. | Ensure the incubator is stable and plates are not disturbed.[13][17] Reduce substrate development time.[14] Ensure proper pre-wetting with ethanol.[14] |
| Inconsistent Replicates | Uneven cell distribution in wells; pipetting errors. | Gently mix cell suspension before plating.[14] Ensure careful and consistent pipetting technique.[14] |
References
- 1. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ice-hbv.org [ice-hbv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ELISpot Troubleshooting [elisa-antibody.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Intracellular Cytokine Staining (ICS) with OVA Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful and widely used technique to detect and quantify cytokine-producing cells at a single-cell level, primarily analyzed via flow cytometry. This method is crucial for assessing antigen-specific T cell responses in various research fields, including immunology, vaccine development, and cancer immunotherapy. The ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant MHC class I epitope derived from chicken ovalbumin.[1] It is frequently used as a model antigen to stimulate CD8+ T cells in vitro and in vivo.[1][2] This application note provides a detailed protocol for performing ICS to measure the frequency of cytokine-producing CD8+ T cells in response to OVA (257-264) peptide stimulation.
Principle of the Assay
The assay involves stimulating a mixed population of cells (e.g., splenocytes or peripheral blood mononuclear cells) with the OVA (257-264) peptide. Antigen-presenting cells (APCs) within the sample will present the peptide on their MHC class I molecules to CD8+ T cells. T cells that recognize the peptide-MHC complex via their T cell receptor (TCR) will become activated and begin to produce cytokines. A protein transport inhibitor, such as Brefeldin A or Monensin, is added to the culture to block the secretion of these cytokines, causing them to accumulate within the cell.[3][4][5] Subsequently, the cells are stained for surface markers (e.g., CD3, CD8) to identify the T cell population of interest. Following fixation and permeabilization of the cell membrane, fluorescently labeled antibodies against specific intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are used for detection by flow cytometry.
Signaling Pathway
Experimental Workflow
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Cell Concentration | 1-2 x 10^6 cells/mL | [6][7] |
| OVA (257-264) Peptide Concentration | 1-10 µg/mL | [8][9][10] |
| Stimulation Time | 5-6 hours | [3][4][9] |
| Brefeldin A Concentration | 5-10 µg/mL | [3][8] |
| Monensin Concentration | 1x solution (e.g., eBioscience) | [3] |
| Co-stimulatory Antibody (anti-CD28/CD49d) | 1-2 µg/mL | [3][11] |
| Expected Frequency of Cytokine+ CD8+ T cells | Varies greatly depending on immunization/infection status (from <1% to >10%) | [12][13] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).
-
OVA (257-264) peptide (SIINFEKL), high purity (>90%).[1]
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin).
-
Co-stimulatory antibodies (e.g., anti-mouse CD28 and anti-mouse CD49d).
-
Positive Control (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or Staphylococcal enterotoxin B (SEB)).[7][11]
-
Negative Control (e.g., DMSO or media alone).
-
Fixable Viability Dye.
-
Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).
-
96-well round-bottom plates.
-
Flow cytometer.
Protocol Steps
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or other immune cells using standard methods.
-
Count the cells and assess viability.
-
Resuspend the cells in complete RPMI medium at a concentration of 1-2 x 10^7 cells/mL.
-
-
Cell Stimulation:
-
Plate 100 µL of the cell suspension (1-2 x 10^6 cells) into the wells of a 96-well round-bottom plate.
-
Prepare stimulation cocktails. For a final volume of 200 µL, prepare 2X solutions.
-
Test Condition: OVA (257-264) peptide (final concentration 1-10 µg/mL) with co-stimulatory antibodies (final concentration 1-2 µg/mL each).
-
Negative Control: Media with co-stimulatory antibodies.
-
Positive Control: PMA (50 ng/mL) and Ionomycin (500 ng/mL) or SEB (1 µg/mL).
-
-
Add 100 µL of the appropriate 2X stimulation cocktail to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add the protein transport inhibitor (e.g., Brefeldin A to a final concentration of 5-10 µg/mL).
-
Continue incubation for an additional 4-5 hours (for a total stimulation time of 6 hours).
-
-
Surface Staining:
-
After incubation, centrifuge the plate at 300-500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cells with 200 µL of cold PBS.
-
(Optional but recommended) Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated surface staining antibodies (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution (from a kit).
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Wash Buffer (from a kit).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization Wash Buffer containing the pre-titrated intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of 1X Permeabilization Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure enough events are collected for robust statistical analysis (e.g., >100,000 total events).
-
Analyze the data using flow cytometry analysis software.
-
Gate on live, single cells.
-
Gate on lymphocytes, then CD3+ T cells.
-
From the CD3+ population, gate on CD8+ T cells.
-
Within the CD8+ gate, quantify the percentage of cells expressing IFN-γ, TNF-α, and/or IL-2.
-
Subtract the background staining observed in the negative control wells.
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Signal in Peptide-Stimulated Wells | Ineffective peptide stimulation. | Verify peptide concentration and purity. Optimize stimulation time. Ensure cells are from an OVA-immunized or OT-I transgenic mouse. |
| Poor cell viability. | Handle cells gently, keep them on ice when not in the incubator. Use a viability dye to exclude dead cells. | |
| Incorrect antibody clones or concentrations. | Titrate all antibodies before use. Use antibody clones known to work for ICS. | |
| High Background in Negative Control | Non-specific antibody binding. | Include an Fc block step before surface staining. Use isotype control antibodies to assess non-specific binding. |
| Contaminated cell culture. | Maintain sterile technique. | |
| High Signal in All Wells (including negative control) | Cells were activated prior to the experiment. | Allow cells to rest overnight after thawing cryopreserved samples before stimulation.[11] |
| Reagent contamination. | Use fresh, sterile reagents. | |
| Loss of Surface Marker Staining | Downregulation of surface markers during stimulation. | Some markers (like CD4) can be downregulated. Use a milder fixation/permeabilization kit if possible. |
| Fixation/permeabilization protocol is too harsh. | Try alternative fixation/permeabilization kits or protocols. |
References
- 1. jpt.com [jpt.com]
- 2. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. The stimulation of CD8+ T cells by dendritic cells pulsed with polyketal microparticles containing ion-paired protein antigen and poly(inosinic acid)–poly(cytidylic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 10. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
Application Notes and Protocols for MHC Class I Tetramer Staining with SIINFEKL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class I tetramers are powerful reagents used to detect and quantify antigen-specific CD8+ T cells, which play a critical role in the adaptive immune response against intracellular pathogens and tumors.[1][2][3] The SIINFEKL peptide, derived from chicken ovalbumin (OVA), is a well-characterized, immunodominant epitope that binds with high affinity to the mouse MHC class I molecule H-2Kb.[4] The H-2Kb/SIINFEKL tetramer is therefore a widely used tool in immunology, particularly in studies involving C57BL/6 mice or the OT-I TCR transgenic mouse model, where the T cell repertoire is predominantly specific for this complex.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of H-2Kb/SIINFEKL MHC class I tetramers to stain and analyze antigen-specific CD8+ T cells by flow cytometry.
Principle of MHC Class I Tetramer Staining
MHC class I tetramers are composed of four biotinylated MHC-peptide monomers bound to a fluorochrome-conjugated streptavidin molecule.[3] This multivalent structure provides increased avidity for the T cell receptor (TCR), allowing for stable and specific binding to CD8+ T cells that recognize the particular MHC-peptide complex.[7] By using a fluorochrome-labeled tetramer, these antigen-specific T cells can be identified and quantified from a heterogeneous cell population using flow cytometry.
Applications
-
Quantification of Antigen-Specific CD8+ T Cells: Determine the frequency of SIINFEKL-specific CD8+ T cells in various tissues (e.g., spleen, lymph nodes, blood, tumors) following vaccination, infection, or immunotherapy.[2][7][8]
-
Phenotypic Analysis: In conjunction with other fluorescently-labeled antibodies, tetramer staining allows for the characterization of antigen-specific T cells based on the expression of surface markers, such as those for memory (e.g., CD44, CD62L), activation (e.g., CD69, CD25), and exhaustion (e.g., PD-1, TIM-3).
-
Monitoring Immune Responses: Track the expansion, contraction, and memory formation of SIINFEKL-specific CD8+ T cell populations over time in response to experimental manipulations.[8]
-
Cancer Immunology Research: In preclinical tumor models employing ovalbumin as a model antigen, H-2Kb/SIINFEKL tetramers are used to assess the efficacy of cancer vaccines and immunotherapies in inducing tumor-specific T cell responses.[8]
-
Infectious Disease Models: Study the dynamics of CD8+ T cell responses in mouse models of infection where ovalbumin is expressed by the pathogen.
Data Presentation
The following table provides representative data on the frequency of H-2Kb/SIINFEKL tetramer-positive CD8+ T cells in different experimental settings. Note that these values can vary significantly based on the specific experimental conditions, including the mouse strain, immunization protocol, and time of analysis.
| Experimental Model | Tissue | Treatment | Time Point | % of Tetramer+ cells within CD8+ Population |
| C57BL/6 Mice | Spleen | Naive (Unimmunized) | N/A | < 0.1% |
| C57BL/6 Mice | Spleen | OVA peptide + Adjuvant | Day 7 post-immunization | 1-5% |
| C57BL/6 Mice | Blood | Viral vector expressing OVA | Day 10 post-infection | 5-15% |
| OT-I TCR Transgenic Mice | Spleen | Naive | N/A | > 90% |
| B16-OVA Tumor Model | Tumor | Checkpoint Inhibitor Immunotherapy | Day 14 post-treatment | 2-10%[9] |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
A. From Spleen or Lymph Nodes:
-
Aseptically harvest spleen or lymph nodes into a petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Mechanically dissociate the tissue by gently pushing it through a 70 µm cell strainer with the plunger of a syringe.
-
Rinse the strainer with an additional 5 mL of FACS buffer.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
If significant red blood cell contamination is present (especially for spleen), resuspend the pellet in 1-2 mL of ACK lysis buffer and incubate for 3-5 minutes at room temperature.
-
Neutralize the lysis buffer by adding 10 mL of FACS buffer and centrifuge as before.
-
Resuspend the cell pellet in an appropriate volume of FACS buffer for cell counting.
B. From Peripheral Blood:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Lyse red blood cells using a commercial lysis buffer or by hypotonic lysis.
-
Wash the remaining leukocytes with FACS buffer by centrifugation at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer for cell counting.
Protocol 2: MHC Class I Tetramer Staining
-
Adjust the single-cell suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a 5 mL FACS tube or a 96-well V-bottom plate.
-
Optional but Recommended (Fc Block): Add an anti-mouse CD16/32 antibody to block non-specific binding to Fc receptors. Incubate for 10-15 minutes at 4°C.
-
Add the H-2Kb/SIINFEKL tetramer at the manufacturer's recommended concentration (typically 5-10 µL per sample).
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at room temperature may enhance staining intensity for some tetramers.[8]
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Add fluorescently-conjugated antibodies against surface markers of interest (e.g., anti-CD8, anti-CD44, anti-CD62L).
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of FACS buffer as described in step 6.
-
Resuspend the cells in 300-500 µL of FACS buffer. For viability staining, a DNA-binding dye such as 7-AAD or propidium (B1200493) iodide can be added just before analysis.
-
Analyze the samples on a flow cytometer.
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Single-Color Controls: For each fluorochrome used to set up compensation.
-
Negative Control Tetramer: An H-2Kb tetramer with an irrelevant peptide to determine the level of non-specific tetramer binding.[10]
-
Positive Control Sample: Cells from an OT-I transgenic mouse are an excellent positive control for H-2Kb/SIINFEKL tetramer staining.[5][6]
Visualizations
MHC Class I Antigen Presentation Pathway for SIINFEKL
Caption: MHC Class I presentation of the SIINFEKL peptide.
Experimental Workflow for Tetramer Staining
References
- 1. MHC class I - Wikipedia [en.wikipedia.org]
- 2. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mblbio.com [mblbio.com]
- 4. immunology.org [immunology.org]
- 5. lubio.ch [lubio.ch]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. blog.mblintl.com [blog.mblintl.com]
Application Note: Preparation of OVA Peptide (257-264) TFA Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, handling, and storage of stock solutions for the OVA Peptide (257-264), commonly known by its sequence SIINFEKL. This peptide is a critical tool in immunological research, serving as a model class I (H-2Kb)-restricted epitope for studying CD8+ T-cell responses.[1][2] As the peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, proper solubilization and storage are essential to ensure its stability and biological activity in downstream applications such as T-cell stimulation assays, epitope mapping, and in vivo studies.[3][4] This guide presents standardized procedures using common laboratory solvents to ensure reproducible experimental outcomes.
Physicochemical Properties and Data
Accurate preparation of stock solutions begins with understanding the peptide's properties. The following table summarizes key quantitative data for OVA Peptide (257-264) TFA.
| Property | Value | Source(s) |
| Full Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | [1][5] |
| Single-Letter Code | SIINFEKL | [1][2][6] |
| Appearance | White to off-white lyophilized powder | [1] |
| Molecular Weight (TFA Salt) | 1077.15 g/mol | [1][5][7] |
| Molecular Formula | C47H75F3N10O15 | [1][5] |
| Purity (HPLC) | Typically ≥95% or ≥97% | [8] |
| Solubility in DMSO | ≥ 125 mg/mL (116.05 mM) | [1] |
| Solubility in Water | ~5 mg/mL (4.64 mM) (may require heating/sonication) | [1] |
| Solubility in PBS (pH 7.2) | Insoluble | [9] |
Experimental Workflow
The general workflow for reconstituting lyophilized OVA Peptide (257-264) TFA is outlined below. This process ensures the peptide's integrity and accurate final concentration.
Caption: Workflow for reconstituting and storing OVA Peptide (257-264) TFA.
Experimental Protocols
Materials and Equipment
-
OVA Peptide (257-264) TFA, lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Benchtop microcentrifuge
-
Vortex mixer
-
Ultrasonic water bath (optional, for aqueous preps)
Protocol 1: Preparation of a High-Concentration Stock in DMSO
This is the recommended method for preparing a primary stock solution due to the peptide's high solubility in DMSO.[1][10][11]
-
Preparation: Remove the vial of lyophilized peptide from storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.[12] This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Centrifugation: Briefly centrifuge the vial (e.g., at 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.[11]
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration. Use the molecular weight of the TFA salt (1077.15 g/mol ) for accurate molarity calculations.
-
Formula: Volume (µL) = [Mass of Peptide (mg) / Concentration (mM)] * [1,000,000 / Molecular Weight ( g/mol )]
-
Example for a 10 mM stock from 1 mg of peptide: Volume (µL) = [1 mg / 10 mM] * [1,000,000 / 1077.15] ≈ 92.8 µL
-
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the peptide vial using a calibrated pipette. Use newly opened DMSO, as it is hygroscopic.[1][10]
-
Dissolution: Cap the vial and gently vortex for 10-20 seconds to dissolve the peptide. Visually inspect the solution to ensure it is clear and free of particulates. If needed, brief sonication can aid dissolution.[13]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes.[5][12] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][5]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is for applications where DMSO is contraindicated. Note that the solubility of OVA Peptide (257-264) in aqueous solutions is significantly lower than in DMSO.[1]
-
Preparation and Centrifugation: Follow steps 1 and 2 from Protocol 4.2.
-
Calculation: Calculate the required volume of sterile, nuclease-free water for your target concentration (e.g., 1 mg/mL). Do not exceed a concentration of 5 mg/mL.[1]
-
Reconstitution: Add the calculated volume of sterile water to the peptide vial.
-
Dissolution: Cap the vial and gently vortex. Complete dissolution may be slow. If the peptide does not fully dissolve, the following may be required:
-
Verification and Storage: Once the solution is clear, aliquot immediately into sterile, low-binding tubes. Store at -20°C and use within one month.[5][14] Aqueous solutions are more prone to degradation and microbial growth.
Storage and Stability
Proper storage is crucial for maintaining the peptide's integrity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 Year | Keep sealed and desiccated.[1][5] |
| -80°C | 2 Years | For maximum long-term stability.[1] | |
| Stock in DMSO | -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -80°C | 6 Months | Preferred for long-term solution storage.[1] | |
| Stock in Water | -20°C | 1 Month | Aliquot and use promptly.[5][14] |
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling peptides and solvents.
-
Handle DMSO in a well-ventilated area.
-
All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
The information provided is for research use only and not for human or therapeutic use.[1][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. OVA Peptide(257-264) (TFA) - MedChem Express [bioscience.co.uk]
- 8. biorbyt.com [biorbyt.com]
- 9. OVA Peptide (257-264) TFA CAS#: 1262751-08-5 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. OVA Peptide 257-264 2TFA (138831-86-4 free base) | TargetMol [targetmol.com]
- 14. China OVA Peptide (257-264) TFA/1262751-08-5 /GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
Optimizing T Cell Proliferation: Unraveling the Ideal Concentration of OVA Peptide (257-264)
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals working in immunology and cancer research, determining the precise concentration of antigenic peptides is critical for achieving robust and reproducible T cell activation. This application note provides a detailed guide to identifying the optimal concentration of OVA Peptide (257-264), commonly known as SIINFEKL, for inducing the proliferation of CD8+ T cells, particularly those from OT-I transgenic mice.
The OVA (257-264) peptide is a well-established model antigen for studying antigen-specific CD8+ T cell responses due to its high affinity for the H-2Kb MHC class I molecule. The following sections present quantitative data from various studies, detailed experimental protocols for T cell proliferation assays, and visual diagrams to elucidate key pathways and workflows.
Data Presentation: Quantitative Insights into OVA Peptide Concentration
The optimal concentration of OVA peptide (257-264) for T cell proliferation is not a single value but rather a range that depends on the specific experimental context, including the cell types involved, the duration of stimulation, and the assay used to measure proliferation. The tables below summarize quantitative data from multiple sources to guide experimental design.
Table 1: In Vitro T Cell Proliferation with OVA Peptide (257-264)
| Cell Type | Antigen Presenting Cells (APCs) | Peptide Concentration | Incubation Time | Assay | Observed Effect | Reference |
| OT-I CD8+ T cells | Splenocytes | 10 nM | 2 days | Proliferation | Stimulation of splenocytes from OT-I mice.[1] | |
| OT-I CD8+ T cells | Dendritic Cells (DCs) | 10 µM | 16 hours | CD69 Upregulation | Activation of OT-I CD8+ T cells.[2] | |
| OT-I CD8+ T cells | B16 melanoma cells | 10⁻⁶ M | 24 hours | Cytotoxicity Assay | 96% of B16 cells killed.[3] | |
| OT-I CD8+ T cells | B16 melanoma cells | 10⁻⁹ M - 10⁻¹² M | 24 hours | Cytotoxicity Assay | Dose-dependent decrease in killing (85% to 32%).[3] | |
| OT-I CD8+ T cells | Not specified | 1 µg/mL | 3 days | Proliferation | Observed T cell proliferation.[4] | |
| B3Z T-cell hybridoma | pDCs, cDCs | 1 µg/mL | 18 hours | IL-2 Release | Stimulation of IL-2 secretion.[5] | |
| OT-I CD8+ T cells | Flt3L-DCs | 10 µg/mL | 1.5 hours (loading) | Proliferation | In vitro T cell priming.[6] |
Table 2: In Vivo T Cell Responses to OVA Peptide (257-264)
| Animal Model | Immunization Dose | Adjuvant/Vehicle | Readout | Time Point | Key Finding | Reference |
| C57BL/6J mice | 1 µg - 100 µg per mouse | TiterMax | CD8+ T cell response | Not specified | All doses elicited clear CD8 responses.[7] | |
| C57BL/6 mice | 10 µM | Not specified | In vivo cytotoxicity | 18 hours | Used for pulsing target cells in cytotoxicity assay.[8] |
Experimental Protocols
A detailed understanding of the methodologies is crucial for reproducing and building upon existing research. Below are protocols for key experiments related to determining the optimal OVA peptide concentration.
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol outlines the steps for measuring T cell proliferation by carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
OT-I splenocytes or purified OT-I CD8+ T cells
-
Antigen Presenting Cells (APCs): e.g., irradiated splenocytes from C57BL/6 mice or bone marrow-derived dendritic cells (BMDCs)
-
OVA (257-264) peptide (SIINFEKL)
-
Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.[4]
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Preparation of Responder Cells (OT-I T cells):
-
Isolate splenocytes from an OT-I transgenic mouse.
-
If using purified CD8+ T cells, isolate them using a CD8a+ T Cell Isolation Kit.
-
Label the OT-I cells with CFSE according to the manufacturer's protocol. A common final concentration is 0.5 µM.[9] Incubate for 10 minutes at 37°C.[9]
-
Quench the staining reaction by adding 5-10 volumes of cRPMI.
-
Wash the cells with cRPMI and resuspend at the desired concentration.
-
-
Preparation of Stimulator Cells (APCs):
-
Isolate splenocytes from a C57BL/6 mouse and irradiate them to prevent their proliferation.
-
Alternatively, generate BMDCs from bone marrow precursors.
-
Resuspend the APCs in cRPMI.
-
-
Co-culture and Stimulation:
-
Plate the CFSE-labeled OT-I T cells (e.g., 1 x 10⁵ cells/well) and APCs (e.g., 5 x 10⁵ cells/well) in a 96-well round-bottom plate.
-
Prepare serial dilutions of the OVA (257-264) peptide in cRPMI. A typical starting concentration for a dose-response curve could be 1 µM, with dilutions down to the pM range.
-
Add the different concentrations of the peptide to the co-culture wells. Include a no-peptide control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days.[9][10]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD8, CD44).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD8+ T cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division. Proliferation can be quantified by determining the percentage of cells that have divided.
-
Visualizing the Process
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: TCR Signaling Pathway for T Cell Proliferation.
Caption: Workflow for Determining Optimal Peptide Concentration.
Conclusion
The optimal concentration of OVA (257-264) peptide for inducing T cell proliferation is a critical parameter that requires empirical determination. For in vitro studies, a concentration range of 10 nM to 1 µM is a common starting point for eliciting robust responses from OT-I T cells. However, as the data indicates, effective responses can be seen at both higher and significantly lower concentrations depending on the specifics of the experimental system. For in vivo applications, doses ranging from 1 µg to 100 µg per mouse have been shown to be effective. Researchers are encouraged to perform dose-response experiments to identify the optimal concentration for their specific model system and research question. The protocols and diagrams provided herein serve as a comprehensive guide for designing and executing these critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Loading Dendritics Cells with OVA Peptide (257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of loading DCs with specific peptide epitopes is a fundamental technique in immunology research and is a key step in the development of peptide-based vaccines and immunotherapies for cancer and infectious diseases. The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-characterized, MHC class I (H-2Kb)-restricted epitope widely used as a model antigen in murine systems to study CD8+ T cell responses. This document provides detailed protocols for loading murine dendritic cells with OVA (257-264) peptide, which may be supplied as a trifluoroacetic acid (TFA) salt, and for the subsequent co-culture with T cells to assess activation.
Note on TFA: Synthetic peptides are often purified using reverse-phase chromatography and lyophilized with trifluoroacetic acid (TFA), resulting in a TFA salt. While low concentrations of residual TFA are generally tolerated by cells, it is considered best practice to use peptides that have been further purified to remove TFA or to perform a desalting step, as TFA can have undefined effects on cellular responses.
Key Experimental Workflows
The overall process involves the generation or isolation of dendritic cells, pulsing them with the OVA peptide, and then using these peptide-loaded DCs to stimulate OVA-specific T cells, such as those from OT-I transgenic mice.
Caption: Experimental workflow for loading dendritic cells with OVA peptide and assessing T cell activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for peptide loading and T cell co-culture experiments, compiled from various sources.
Table 1: Parameters for Pulsing Dendritic Cells with OVA (257-264) Peptide
| Parameter | Recommended Range | Notes | Citations |
| Peptide Concentration | 1 nM - 100 µg/mL | A wide range has been reported to be effective. 1-10 µg/mL is a common starting point. The optimal concentration may depend on the DC source and maturation state.[1][2] | |
| Incubation Time | 1 - 24 hours | 1-2 hours is often sufficient for peptide binding to surface MHC molecules. Longer incubations (4-6 hours or overnight) are also used.[2][3] | |
| Incubation Temperature | 37°C | Required for optimal peptide loading onto MHC class I molecules.[2] | |
| DC Concentration | 2.5 x 10^5 - 5 x 10^6 cells/mL | Cell density can influence loading efficiency.[2][4] |
Table 2: Parameters for DC:T Cell Co-culture
| Parameter | Recommended Ratio (DC:T) | Notes | Citations |
| Cell Ratio | 1:1 to 1:10 | A 1:1 to 1:5 ratio is commonly used for in vitro T cell activation assays.[1][5] | |
| Co-culture Duration | 24 - 72 hours | Duration depends on the readout. Cytokine production can be measured early (24h), while proliferation (e.g., CFSE dilution) is typically assessed after 48-72 hours.[3][6] |
Experimental Protocols
Protocol 1: Preparation and Loading of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs and subsequent pulsing with OVA (257-264) peptide.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine GM-CSF
-
Recombinant murine IL-4 (optional, but commonly used)
-
OVA (257-264) peptide (SIINFEKL), TFA salt
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) for DC maturation (optional)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells at 2 x 10^6 cells/mL in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF (and 10 ng/mL IL-4, if used).
-
On day 3, add fresh complete medium with cytokines.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
DC Maturation (Optional):
-
To induce maturation, re-plate the immature DCs and stimulate with an agent like LPS (e.g., 100 ng/mL) for 16-24 hours.[7] Matured DCs upregulate co-stimulatory molecules and may present peptides more effectively.
-
-
Peptide Reconstitution:
-
Reconstitute the lyophilized OVA (257-264) peptide in sterile DMSO to create a high-concentration stock (e.g., 1-10 mg/mL).
-
Further dilute the peptide in sterile PBS or culture medium to the desired working concentration.
-
-
Peptide Pulsing:
-
Resuspend the immature or mature BMDCs at a concentration of 1-5 x 10^6 cells/mL in culture medium.[2]
-
Add the diluted OVA (257-264) peptide to the DC suspension at a final concentration of 1-10 µg/mL.[1]
-
Incubate the cells at 37°C in a humidified CO2 incubator for 2-4 hours.[2]
-
After incubation, wash the cells at least twice with PBS or culture medium to remove excess, unbound peptide.[2]
-
The peptide-pulsed DCs are now ready for use in T cell activation assays.
-
Protocol 2: In Vitro T Cell Activation Assay
This protocol details the co-culture of peptide-pulsed DCs with OVA-specific CD8+ T cells from OT-I transgenic mice and assessment of T cell activation.
Materials:
-
Peptide-pulsed DCs (from Protocol 1)
-
Spleen and lymph nodes from an OT-I transgenic mouse
-
CD8a+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
Procedure:
-
Isolation of OT-I T Cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.
-
Isolate CD8+ T cells using a negative selection magnetic isolation kit according to the manufacturer's instructions. Purity should be >90%.
-
-
CFSE Labeling (for Proliferation Assay):
-
Resuspend the purified OT-I T cells at 1-10 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture:
-
Plate the peptide-pulsed DCs in a 96-well round-bottom plate (e.g., 2 x 10^4 cells/well).
-
Add the CFSE-labeled OT-I T cells to the wells at the desired DC:T cell ratio (e.g., 1:5, for a total of 1 x 10^5 T cells/well).[1]
-
Include control wells:
-
T cells alone (no DCs)
-
T cells with unpulsed DCs
-
T cells with DCs pulsed with an irrelevant peptide
-
-
Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Analysis of T Cell Proliferation by Flow Cytometry:
-
Harvest the cells from the wells.
-
Stain with a fluorescently-labeled anti-CD8a antibody.
-
Analyze by flow cytometry, gating on the CD8+ T cell population.
-
Proliferation is indicated by the serial dilution of the CFSE signal, with each peak representing a cell division.
-
Signaling and Activation Pathway
Upon successful loading, the OVA (257-264) peptide is presented on MHC class I molecules on the DC surface. This peptide-MHC complex is then recognized by the T cell receptor (TCR) on specific CD8+ T cells (like OT-I cells), initiating a signaling cascade that leads to T cell activation.
Caption: T cell activation via recognition of peptide-MHC complex and co-stimulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Autologous versus allogeneic peptide-pulsed dendritic cells for anti-tumour vaccination: expression of allogeneic MHC supports activation of antigen specific T cells, but impairs early naïve cytotoxic priming and anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
Application Notes: Utilizing OVA Peptide (257-264) as a Positive Control in Immunological Assays
References
- 1. rupress.org [rupress.org]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 6. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Cytotoxic T Lymphocyte Elimination Assay [bio-protocol.org]
- 9. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 10. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OVA Peptide(257-264) TFA solubility issues and solutions
Welcome to the technical support center for OVA Peptide (257-264) TFA. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide (257-264) and why is it used?
OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, class I (H-2Kb)-restricted peptide epitope of chicken ovalbumin.[1][2][3] It is widely used in immunology research to study antigen presentation, CD8+ T cell activation, and the development of immunotherapeutic strategies.[1][3]
Q2: My OVA Peptide (257-264) TFA is difficult to dissolve. Is this normal?
Yes, it is common to experience solubility challenges with OVA Peptide (257-264). The SIINFEKL sequence is known to be hydrophobic, which can make it poorly soluble in aqueous solutions.[4][5]
Q3: What is TFA and how does it affect the peptide?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during peptide synthesis and purification.[6][7] As a result, synthetic peptides are often supplied as TFA salts. The TFA counter-ion can influence the peptide's solubility, and in some cases, it may interfere with biological assays.[6][8] While TFA can sometimes aid in dissolving peptides, its presence is a crucial factor to consider during reconstitution.[6][9]
Q4: What is the best solvent to dissolve OVA Peptide (257-264) TFA?
For hydrophobic peptides like OVA (257-264) TFA, the recommended approach is to first use a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to get the peptide into solution.[4][5][10] Once dissolved, you can slowly add your aqueous buffer of choice (e.g., PBS or cell culture media) to reach the desired final concentration.[4] For some applications, sterile water or a dilute acidic solution may also be used, but DMSO is often the most effective initial solvent.
Q5: Can I dissolve the peptide directly in PBS or cell culture medium?
Directly dissolving hydrophobic peptides in buffers containing salts, like PBS, is generally not recommended as salts can hinder solubility. It is best to first create a concentrated stock solution in an appropriate solvent and then dilute it into your experimental buffer.
Q6: I see some particulates in my peptide solution. What should I do?
The presence of particulates indicates that the peptide is not fully dissolved. A clear solution is indicative of complete dissolution. If you observe particulates, you can try gentle warming or brief sonication to aid dissolution.[5][10] Be cautious with warming to avoid degrading the peptide. If the issue persists, the peptide may have precipitated, and a different solvent system may be necessary.
Q7: How does the TFA counter-ion affect my experiments?
Residual TFA in a peptide preparation can lower the pH of the solution and may interfere with cellular assays by inhibiting or, in some cases, stimulating cell growth.[6] This can introduce variability into your experiments.[6] If you suspect TFA is interfering with your results, you may need to perform a TFA removal step, which typically involves exchanging the TFA counter-ion for another, such as acetate (B1210297) or hydrochloride.
Troubleshooting Guide
Issue: The lyophilized peptide does not dissolve in water.
-
Cause: OVA Peptide (257-264) is hydrophobic and has limited solubility in aqueous solutions.
-
Solution:
Issue: The peptide precipitates when I add my aqueous buffer to the DMSO stock.
-
Cause: The peptide has exceeded its solubility limit in the final buffer composition.
-
Solution:
-
Add the aqueous buffer to the DMSO stock solution more slowly, while gently vortexing.
-
Prepare a more dilute final solution.
-
Consider using a different final buffer with a lower salt concentration.
-
Issue: The peptide solution is cloudy.
-
Cause: The peptide is not fully dissolved and may be forming aggregates.
-
Solution:
-
Briefly sonicate the solution in a water bath. This can help break up aggregates and improve solubility.[5][10]
-
Gently warm the solution. Be careful not to overheat, as this can degrade the peptide.
-
If the solution remains cloudy, consider starting over with a different solvent system as outlined in the experimental protocol.
-
Quantitative Solubility Data
The solubility of OVA Peptide (257-264) TFA can vary between suppliers and batches. The following table summarizes reported solubility data from various sources. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.
| Solvent | Reported Solubility | Notes |
| DMSO | 125 mg/mL | Requires sonication and warming.[2] |
| 100 mg/mL | Use of fresh, anhydrous DMSO is recommended.[7] | |
| 40 mg/mL | Requires sonication and pH adjustment to 3 with 1M HCl. | |
| 10 mM | Sonication is recommended.[6] | |
| 2 mg/mL | ||
| Water | 5 mg/mL | Requires sonication and warming to 60°C.[2] |
| 2 mg/mL | [7] | |
| 0.5 - 1 mg/mL | Recommended concentration for reconstitution. | |
| 0.1% TFA in Water | 1.83 mg/mL | Requires sonication. |
| 1% Acetic Acid | 1 mM | |
| DMF | 2 mg/mL | |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocol: Reconstitution of OVA Peptide (257-264) TFA
This protocol provides a step-by-step guide for dissolving lyophilized OVA Peptide (257-264) TFA.
Materials:
-
Lyophilized OVA Peptide (257-264) TFA vial
-
High-purity, anhydrous DMSO
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature. This prevents condensation from forming inside the vial.
-
Initial Dissolution in DMSO:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add a small volume of anhydrous DMSO to the peptide. For example, to prepare a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO.
-
Gently vortex the vial until the peptide is completely dissolved. The solution should be clear and free of any visible particles.
-
-
Dilution with Aqueous Buffer (if required):
-
While gently vortexing the DMSO stock solution, slowly add the desired volume of your aqueous buffer (e.g., sterile water or PBS) drop by drop.
-
Continue to vortex for a few minutes to ensure the final solution is homogeneous.
-
-
Solubility Check and Assistance (if needed):
-
Visually inspect the solution for any cloudiness or precipitation.
-
If the solution is not clear, you can try the following:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution at 37°C. Avoid prolonged heating.
-
-
-
Storage:
-
For short-term storage, keep the peptide solution at 4°C.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Visual Guides
Caption: Troubleshooting workflow for OVA Peptide (257-264) TFA solubility issues.
Caption: Factors influencing the dissolution of OVA Peptide (257-264) TFA.
References
- 1. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. OVA Peptide(257-264) | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MedChemExpress OVA Peptide(257-264) TFA 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]
- 6. neuromics.com [neuromics.com]
- 7. genscript.com [genscript.com]
- 8. azim58wiki.ourproject.org [azim58wiki.ourproject.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
improving the stability of reconstituted OVA Peptide(257-264)
Welcome to the technical support center for OVA Peptide (257-264), also known as SIINFEKL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this peptide to ensure the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized OVA Peptide (257-264)?
A1: The recommended solvent for reconstituting OVA Peptide (257-264) is sterile, high-purity water.[1] For peptides that are difficult to dissolve in water, dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with an aqueous buffer.[2][3] Some suppliers also suggest using 0.1% TFA in water.[2] The choice of solvent may depend on the specific requirements of your experiment.
Q2: What is the optimal concentration for a stock solution of reconstituted OVA Peptide (257-264)?
A2: It is recommended to prepare a stock solution at a concentration of 1 mg/mL.[4][5] This concentration provides a convenient starting point for further dilutions to the final working concentration required for your specific application.
Q3: How should I store the lyophilized and reconstituted OVA Peptide (257-264)?
A3: Proper storage is crucial for maintaining the stability of the peptide. Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[1][6][7] Upon reconstitution, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][4] This practice minimizes the number of freeze-thaw cycles, which can lead to peptide degradation.[8]
Q4: How long is the reconstituted OVA Peptide (257-264) stable under different storage conditions?
Q5: What are the common applications of OVA Peptide (257-264)?
A5: OVA Peptide (257-264) is a well-characterized immunodominant epitope of chicken ovalbumin. It is widely used in immunology research to stimulate and detect OVA-specific CD8+ T cell responses.[5] Common applications include in vitro and in vivo T cell activation assays, cytotoxicity assays, and as a positive control in antigen presentation experiments.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide | The peptide may have poor solubility in the chosen solvent. | - Try gentle vortexing or brief sonication to aid dissolution.[1]- If using water, consider switching to a small amount of DMSO to initially dissolve the peptide, then slowly add your aqueous buffer.- For basic peptides, adding 10% acetic acid to the solvent can help. For acidic peptides, 10% ammonium (B1175870) bicarbonate may be used. |
| Precipitation of the peptide solution upon thawing | The peptide may be coming out of solution at lower temperatures or due to changes in pH. | - Gently warm the vial to 37°C and vortex to redissolve the peptide.- If precipitation persists, consider preparing a fresh stock solution in a different solvent system, such as DMSO. |
| Inconsistent or no biological activity in experiments | The peptide may have degraded due to improper storage or handling. | - Always use freshly thawed aliquots and avoid repeated freeze-thaw cycles.[8]- Ensure the peptide solution has been stored at the correct temperature (-20°C or -80°C) and protected from light.- Verify the activity of a new batch of peptide with a positive control experiment, such as a T-cell stimulation assay with OT-I cells.[12] |
| Low cell viability after treatment with the peptide | The solvent used to dissolve the peptide (e.g., DMSO) may be at a toxic concentration for the cells. | - Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell type (typically <0.5% for DMSO).- Prepare a more concentrated stock solution to minimize the volume of solvent added to your experiment. |
Quantitative Data Summary
While specific quantitative stability data with degradation percentages over time for reconstituted OVA Peptide (257-264) is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on manufacturer information and general peptide handling guidelines.
| Form | Storage Temperature | Recommended Duration | Source |
| Lyophilized Powder | -20°C | 1 year | [2] |
| Lyophilized Powder | -80°C | 2 years | [2] |
| Reconstituted in Solvent | -20°C | 1 month | [2] |
| Reconstituted in Solvent | -80°C | 6 months | [2] |
| Reconstituted in Water | -20°C | Up to 6 months | [4][13] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized OVA Peptide (257-264)
Materials:
-
Lyophilized OVA Peptide (257-264) vial
-
Sterile, high-purity water or DMSO
-
Sterile, low-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile water or DMSO to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, brief sonication can be used.
-
Once dissolved, aliquot the stock solution into single-use, low-binding polypropylene tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of Peptide Stability by HPLC
Objective: To assess the purity and potential degradation of the reconstituted OVA Peptide (257-264) over time.
Materials:
-
Reconstituted OVA Peptide (257-264) solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Freshly reconstituted peptide as a reference standard
Procedure:
-
Prepare a sample of the stored, reconstituted peptide for analysis.
-
Prepare a fresh solution of the peptide from lyophilized powder to serve as a time-zero reference.
-
Set up the HPLC system with a C18 column and equilibrate with the mobile phase.
-
Inject the reference standard and the stored sample.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Compare the chromatograms of the stored sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peptide peak in the stored sample indicates degradation. The percentage of the intact peptide can be calculated by integrating the peak areas.
Protocol 3: Functional Assay for OVA Peptide (257-264) Activity
Objective: To confirm the biological activity of the reconstituted OVA Peptide (257-264) by its ability to stimulate OVA-specific CD8+ T cells.
Materials:
-
Reconstituted OVA Peptide (257-264) solution
-
Splenocytes from an OT-I transgenic mouse (containing CD8+ T cells with a T-cell receptor specific for OVA 257-264)
-
Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells or splenocytes.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Cell proliferation dye (e.g., CFSE) or cytokine detection kit (e.g., IFN-γ ELISA or ELISpot)
-
96-well cell culture plates
Procedure:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
If using a proliferation assay, label the OT-I splenocytes with a cell proliferation dye according to the manufacturer's instructions.
-
Prepare APCs.
-
In a 96-well plate, seed the APCs.
-
Add serial dilutions of the reconstituted OVA Peptide (257-264) to the wells containing APCs and incubate for 1-2 hours to allow for peptide loading onto MHC class I molecules.
-
Add the OT-I splenocytes to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess T cell activation by:
-
Proliferation: Analyze the dilution of the cell proliferation dye by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit, or perform an ELISpot assay to enumerate IFN-γ secreting cells.
-
-
A dose-dependent increase in T cell proliferation or cytokine production confirms the biological activity of the reconstituted peptide.
Visualizations
References
- 1. eurogentec.com [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OVA Peptide(257-264) | TargetMol [targetmol.com]
- 4. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. OVA (257-264) Peptide Fragment [eurogentec.com]
- 7. genscript.com [genscript.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 10. OVA 257 264 peptide SIINFEKL - KLH conjugate - SB PEPTIDE [sb-peptide.com]
- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 12. Bone marrow-derived dendritic cell differentiation and function assay [bio-protocol.org]
- 13. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low T Cell Response with SIINFEKL Peptide
Welcome to the technical support center for troubleshooting experiments involving the SIINFEKL peptide. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to a low T cell response.
Frequently Asked Questions (FAQs)
Q1: What is the SIINFEKL peptide and why is it used?
A1: SIINFEKL is an immunodominant peptide epitope derived from chicken ovalbumin protein (amino acids 257-264).[1] It is widely used in immunology as a model antigen because it binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in C57BL/6 mice.[1][2] This specific interaction allows for the precise stimulation and tracking of antigen-specific CD8+ T cells, particularly those from OT-I transgenic mice, which have a T cell receptor (TCR) that specifically recognizes the SIINFEKL/H-2Kb complex.[2][3]
Q2: What are the critical quality control parameters for the SIINFEKL peptide?
A2: The quality of the SIINFEKL peptide is paramount for a successful experiment. Key parameters to consider are:
-
Purity: High purity (>90% or as specified by the manufacturer) is crucial to avoid off-target effects.[1]
-
Proper Storage: Lyophilized peptide should be stored at -20°C or -80°C for long-term stability.[4]
-
Correct Reconstitution: Use a sterile, appropriate solvent as recommended by the manufacturer to ensure the peptide is fully dissolved. Sonication can aid in solubilization.[4]
-
Endotoxin Levels: For in vivo studies, ensure the peptide is endotoxin-free to prevent non-specific immune activation.[4]
Q3: My T cells are not responding. Could it be an issue with antigen presentation?
A3: Yes, inefficient antigen presentation is a common cause of low T cell response. Here are several factors to investigate:
-
MHC Class I Expression: Ensure your antigen-presenting cells (APCs) express sufficient levels of H-2Kb.
-
Peptide Loading: The loading of SIINFEKL onto H-2Kb molecules is an active process that can be suboptimal. It is dependent on the peptide-loading complex (PLC), which includes chaperones like tapasin.[5][6][7]
-
APC Viability: Dead or unhealthy APCs will not present antigens effectively. Always check cell viability before and during your experiment.
-
Peptide Concentration: The concentration of SIINFEKL used for pulsing APCs is critical. A dose-response titration is recommended to find the optimal concentration.[8][9]
Q4: I see high expression of PD-1 and LAG-3 on my T cells. What does this mean?
A4: High expression of inhibitory receptors like PD-1, LAG-3, and TIM-3 are hallmark signs of T cell exhaustion.[10][11][12] T cell exhaustion is a state of T cell dysfunction that arises after prolonged or chronic antigen stimulation.[13][14] Exhausted T cells have a reduced proliferative capacity and lower effector function, including decreased cytokine production, which would manifest as a "low response" in your assays.[10][14] This can be a particular issue in in vitro cultures with sustained peptide stimulation.[12]
Troubleshooting Guides
This section provides a structured approach to pinpointing the source of a low T cell response in your SIINFEKL-based experiments.
Problem 1: Low or No T Cell Activation (e.g., low CD69/CD25 expression)
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Peptide Quality/Handling | Verify peptide purity, storage conditions, and proper reconstitution. Use a fresh vial of peptide if in doubt. |
| Antigen Presentation | Confirm H-2Kb expression on APCs. Optimize peptide pulsing concentration and duration (e.g., 1-2 hours at 37°C).[15][16] Check APC viability. Consider using a positive control for antigen presentation, such as B16-OVA cells that endogenously express and present SIINFEKL.[17] |
| T Cell Viability/Health | Assess the viability of your T cell population before the experiment. Ensure proper handling and culture conditions. |
| Incorrect Cell Ratios | Optimize the Effector:Target (T cell:APC) ratio. A common starting point is 1:1 or 2:1. |
| Assay Timing | Activation markers like CD69 are expressed early. Ensure you are analyzing your cells at an appropriate time point (e.g., 6-24 hours for early activation markers).[18] |
Problem 2: Weak Signal in Functional Assays (ELISpot, ICS)
Click to expand troubleshooting steps
| Possible Cause | Recommended Solution |
| Suboptimal Cell Density | Titrate the number of cells plated per well for your ELISpot or ICS assay. Too few cells will result in a weak signal, while too many can lead to confluent spots or high background.[19][20][21] |
| T Cell Exhaustion | If T cells have been cultured for an extended period with the peptide, they may be exhausted. Check for expression of exhaustion markers (PD-1, LAG-3, TIM-3).[10][12] Consider using freshly isolated T cells or a shorter stimulation period. |
| Inefficient Cytokine Secretion Blockade (for ICS) | Ensure proper concentration and timing of secretion inhibitors like Brefeldin A or Monensin.[8] These are essential to trap cytokines intracellularly for detection. |
| Assay-Specific Technical Issues | For ELISpot, ensure proper plate pre-treatment, washing steps, and development time.[19][21][22] For ICS, ensure proper fixation and permeabilization, and titrate your cytokine antibodies. |
| Low Frequency of Antigen-Specific T Cells | If not using a transgenic model like OT-I, the frequency of SIINFEKL-specific T cells may be very low.[23] Consider an enrichment step or increasing the number of cells analyzed. |
Quantitative Data Summary
| Parameter | Typical Range | Reference |
| SIINFEKL Peptide Purity | >90% (HPLC) | [1] |
| SIINFEKL Storage (Lyophilized) | -20°C to -80°C | [4] |
| Peptide Pulsing Concentration | 1 nM - 30 µM | [9][15][16] |
| Peptide Pulsing Duration | 1 - 4 hours at 37°C | [16][24][25] |
| Effector:Target Ratio (T cell:APC) | 1:1 to 10:1 | [12] |
| ICS Stimulation Duration | 4 - 6 hours | [8] |
Key Experimental Protocols
Protocol 1: Pulsing Antigen Presenting Cells (APCs) with SIINFEKL Peptide
-
Harvest your APCs (e.g., splenocytes, bone marrow-derived dendritic cells) and determine the cell concentration and viability.
-
Resuspend the cells in complete culture medium or a suitable buffer (e.g., flow staining buffer) at a concentration of 1-10 x 10^6 cells/mL.
-
Add SIINFEKL peptide to the cell suspension to a final concentration within the optimal range (a titration from 1 nM to 10 µM is recommended to determine this for your specific cell type).[9]
-
Wash the cells at least twice with a large volume of media or PBS to remove excess, unbound peptide.
-
Resuspend the peptide-pulsed APCs in the appropriate medium for your downstream application (e.g., T cell co-culture).
Protocol 2: In Vitro OT-I T Cell Activation and Expansion
-
Isolate splenocytes from an OT-I transgenic mouse.
-
(Optional) Enrich for CD8+ T cells using a negative selection magnetic bead kit.
-
Prepare APCs (e.g., irradiated, T cell-depleted splenocytes from a C57BL/6 mouse) and pulse them with SIINFEKL peptide as described in Protocol 1.
-
Co-culture the OT-I T cells with the peptide-pulsed APCs at an appropriate ratio (e.g., 1:1).
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and cytokines such as IL-2 (e.g., 50 U/mL).[12]
-
Monitor the culture for T cell activation (e.g., cell clustering) and expansion. Cells can be harvested at different time points for analysis of activation markers or effector function. Be aware that prolonged culture can lead to activation-induced cell death or exhaustion.[12][25]
Visual Guides
Caption: A typical workflow for a SIINFEKL-specific T cell activation experiment.
Caption: A logical flowchart for troubleshooting a low SIINFEKL-specific T cell response.
Caption: The pathway of SIINFEKL presentation via MHC Class I.
References
- 1. jpt.com [jpt.com]
- 2. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iba-lifesciences.com [iba-lifesciences.com]
- 5. The quality control of MHC class I peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dynamics of Major Histocompatibility Complex Class I Association with the Human Peptide-loading Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simulating CD8 T cell exhaustion: A comprehensive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | From ex vivo to in vitro models: towards a novel approach to investigate the efficacy of immunotherapies on exhausted Vγ9Vδ2 T cells? [frontiersin.org]
- 14. T-cell exhaustion: characteristics, causes and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]
- 16. ulab360.com [ulab360.com]
- 17. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Control over T-Cell Activation in Vivo Using Deprotection of trans-Cyclooctene-Modified Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.co.jp [abcam.co.jp]
- 20. ELISpot Troubleshooting [elisa-antibody.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
Optimizing OVA Peptide (257-264) Concentration for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of OVA Peptide (257-264), also known as SIINFEKL, for in vivo studies. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide (257-264) and why is it used in in vivo studies?
A1: OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is the immunodominant epitope of chicken ovalbumin (OVA) protein presented by the mouse MHC class I molecule H-2Kb.[1][2] It is widely used as a model antigen in immunology research to study CD8+ T cell (also known as cytotoxic T lymphocyte or CTL) responses in vivo.[3][4] Its well-characterized nature makes it an excellent tool for vaccine development, cancer immunotherapy research, and fundamental studies of T cell activation, proliferation, and effector function.[1][5]
Q2: What is the optimal concentration of OVA Peptide (257-264) for in vivo immunization?
A2: The optimal concentration for in vivo immunization can vary depending on the specific experimental goals, the adjuvant used, the mouse strain, and the route of administration. However, published studies provide a general range. Doses for immunization in mice have been reported to range from 1 µg to 100 µg per mouse, with all doses in this range capable of eliciting a clear CD8+ T cell response.[6][7] A commonly used dose for subsequent immunizations is 10 µg of the peptide per mouse.[6][7] For some applications, such as in vivo cytotoxicity assays, peptide concentrations for pulsing target cells are also critical.[8][9]
Q3: What are common adjuvants and delivery systems used with OVA Peptide (257-264)?
A3: To enhance the immunogenicity of the peptide, an adjuvant is typically required. Common adjuvants include:
-
Complete Freund's Adjuvant (CFA): A potent adjuvant used for initial immunizations.
-
Incomplete Freund's Adjuvant (IFA): Used for booster immunizations.[5]
-
Poly I:C: A Toll-like receptor 3 (TLR3) agonist.[10]
-
CpG oligodeoxynucleotides: TLR9 agonists.
Delivery systems can also be employed to improve peptide stability and uptake by antigen-presenting cells (APCs). These include conjugation to carrier proteins or encapsulation in nanoparticles.[5][11]
Q4: What are the common routes of administration for in vivo studies?
A4: The route of administration can influence the nature and magnitude of the immune response. Common routes for OVA Peptide (257-264) include:
-
Subcutaneous (s.c.) injection: Often used for inducing systemic immune responses.[5]
-
Intraperitoneal (i.p.) injection: Another common route for systemic immunization.[4][12]
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Intravenous (i.v.) injection: Typically used for the administration of peptide-pulsed cells in cytotoxicity assays.[8][13]
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Footpad injection: Used to study immune responses in the draining lymph nodes.[6][7]
Q5: How can the in vivo CD8+ T cell response to OVA Peptide (257-264) be assessed?
A5: Several methods can be used to quantify the antigen-specific CD8+ T cell response:
-
In Vivo Cytotoxicity Assay: This is a functional assay that directly measures the ability of immunized mice to kill target cells pulsed with the OVA peptide.[3][8][13]
-
ELISpot Assay: This assay quantifies the number of peptide-specific, cytokine-producing (e.g., IFN-γ) T cells.[14]
-
Intracellular Cytokine Staining (ICS): This flow cytometry-based method detects cytokine production (e.g., IFN-γ, TNF-α) by individual T cells after in vitro restimulation with the peptide.[15][16]
-
MHC-I Tetramer/Pentamer Staining: Fluorescently labeled MHC-I molecules complexed with the OVA peptide are used to directly stain and quantify peptide-specific CD8+ T cells by flow cytometry.[12][14]
Troubleshooting Guide
Issue 1: Low or no detectable CD8+ T cell response after immunization.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Peptide Concentration | Perform a dose-response experiment, testing a range of peptide concentrations (e.g., 1 µg, 10 µg, 50 µg, 100 µg per mouse).[6][7] |
| Inadequate Adjuvant | Ensure the adjuvant is properly emulsified with the peptide solution. Consider using a more potent adjuvant or a combination of adjuvants. |
| Peptide Degradation | Prepare peptide solutions fresh before each use. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[17] |
| Incorrect Route of Administration | The route of administration can impact the immune response. Consider alternative routes based on your experimental goals. |
| Timing of Analysis | The peak of the primary CD8+ T cell response is typically around 7-10 days post-immunization. Ensure your analysis timepoint is appropriate.[6][7] |
Issue 2: High background or non-specific killing in in vivo cytotoxicity assays.
| Possible Cause | Troubleshooting Suggestion |
| Improper Labeling of Target Cells | Optimize the concentrations of CFSE or other tracking dyes to ensure clear separation of target and control cell populations.[9] |
| Non-specific Lysis | Ensure that the control (unpulsed) target cells are not being non-specifically killed. This could indicate a problem with the health of the recipient mice or the target cells themselves. |
| Incorrect Ratio of Target to Control Cells | Ensure a 1:1 ratio of peptide-pulsed to unpulsed target cells is injected.[9] |
Issue 3: High variability in immune responses between animals in the same group.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Injection Technique | Ensure consistent volume and location of injections for all animals. |
| Animal Health and Age | Use age- and sex-matched mice from a reputable supplier. Ensure animals are healthy and free from underlying infections. |
| Peptide/Adjuvant Emulsion Instability | Ensure the emulsion is stable and homogenous throughout the injection process. Re-emulsify if separation is observed. |
Quantitative Data Summary
Table 1: In Vivo Immunization Parameters for OVA Peptide (257-264)
| Parameter | Concentration/Value | Reference |
| Peptide Dose | 1 µg - 100 µg per mouse | [6][7] |
| Commonly Used Peptide Dose | 10 µg per mouse | [6][7] |
| Peptide for in vitro restimulation | 10 µM | [15] |
| Peptide for pulsing stimulator cells | 10 µg/mL | [14] |
| Peptide for pulsing target cells (in vivo cytotoxicity) | 10 µM | [9] |
| Adjuvant | TiterMax, Complete/Incomplete Freund's Adjuvant | [5][6][7] |
| Route of Administration | Subcutaneous, Intraperitoneal, Footpad | [4][5][6] |
Detailed Experimental Protocols
Protocol 1: In Vivo Immunization of Mice
-
Peptide Preparation: Dissolve lyophilized OVA Peptide (257-264) in sterile, endotoxin-free PBS or DMSO to create a stock solution. Further dilute with PBS to the desired final concentration.[17] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[17]
-
Adjuvant Emulsification: For adjuvants like TiterMax or CFA/IFA, prepare a stable water-in-oil emulsion. Mix the peptide solution and adjuvant in a 1:1 ratio. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Inject the desired volume of the peptide/adjuvant emulsion (typically 50-100 µL) subcutaneously at the base of the tail or intraperitoneally.
-
Booster Immunizations (Optional): If a prime-boost strategy is used, boost the mice 7-14 days after the primary immunization, typically with the peptide emulsified in IFA.
-
Analysis: Analyze the immune response 7-10 days after the final immunization.
Protocol 2: In Vivo Cytotoxicity Assay
-
Target Cell Preparation: Harvest splenocytes from naive, syngeneic mice.
-
Splenocyte Division: Divide the splenocytes into two populations.
-
Peptide Pulsing: Pulse one population with OVA Peptide (257-264) (e.g., at 10 µM) for 1-2 hours at 37°C.[9] The second population serves as the unpulsed control.
-
Cell Labeling: Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE) and the unpulsed population with a low concentration of the same dye (e.g., 0.5 µM CFSE).[9]
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously into immunized and control mice (e.g., 1 x 10^7 total cells per mouse).[9]
-
Analysis: After 4-18 hours, harvest spleens from the recipient mice.[8][9] Prepare single-cell suspensions and analyze by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculation of Specific Lysis:
-
Ratio = (% CFSE^low / % CFSE^high)
-
% Specific Lysis = [1 - (Ratio unimmunized / Ratio immunized)] x 100
-
Visualizations
Caption: Workflow for in vivo immunization with OVA peptide and subsequent analysis of the T cell response.
Caption: Simplified pathway of MHC Class I antigen presentation for the OVA (257-264) peptide.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. pnas.org [pnas.org]
- 3. Antigen-Specific In Vivo Killing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A Polymeric Protein Induces Specific Cytotoxicity in a TLR4 Dependent Manner in the Absence of Adjuvants | PLOS One [journals.plos.org]
- 6. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. From antigen uptake to immune modulation: the multifaceted potential of peptide nanofibers as vaccine nanocarriers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00075G [pubs.rsc.org]
- 12. mbl-chinawide.cn [mbl-chinawide.cn]
- 13. Antigen-Specific In Vivo Killing Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 17. medchemexpress.com [medchemexpress.com]
dealing with variability in OVA Peptide(257-264) experiments
Welcome to the technical support center for OVA Peptide (257-264), also known as SIINFEKL. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of experiments involving this widely used model antigen. Here you will find troubleshooting guides and frequently asked questions to address common sources of variability and ensure the robustness and reproducibility of your results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Question: Why am I observing high background or non-specific responses in my ELISpot assay?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Titrate the OVA(257-264) peptide concentration. A common starting range is 1-10 µg/mL. High concentrations can lead to non-specific T-cell activation. |
| Cell Viability Issues | Ensure high viability of splenocytes or peripheral blood mononuclear cells (PBMCs) after isolation and thawing. Low viability can release factors that cause non-specific spots. Use a viability dye to assess cell health. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination, which can trigger non-specific immune activation. |
| Inadequate Washing | Follow the washing steps in your ELISpot protocol meticulously to remove unbound cells and antibodies, which can contribute to background noise. |
| Cross-Reactivity | In rare cases, T-cell receptors may cross-react with other peptides present in the culture medium.[1] Using a negative control peptide with a scrambled sequence can help identify this issue. |
Question: My in vivo cytotoxicity assay shows inconsistent or low levels of target cell lysis. What could be the reason?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inefficient Peptide Pulsing | Optimize the concentration of OVA(257-264) used for pulsing the target cells and the incubation time. A typical concentration is 1-10 µM for 1-2 hours at 37°C.[2] |
| Timing of Assay | The peak of the CD8+ T-cell response can vary depending on the immunization strategy. Perform the assay at different time points post-immunization (e.g., days 7, 10, and 14) to identify the peak cytotoxic activity. |
| Low Effector Cell Frequency | The number of OVA-specific CD8+ T cells may be too low. Consider using an adjuvant during immunization to boost the T-cell response.[3][4] The choice of adjuvant can significantly impact the magnitude of the response. |
| Target Cell Viability | Ensure the viability of both the peptide-pulsed target cells and the unpulsed control cells before injection. |
| Mouse Strain | Different mouse strains can exhibit varied immune responses to the same antigen. Ensure you are using a responsive strain, such as C57BL/6, which has the H-2Kb MHC class I molecule that presents SIINFEKL. |
Question: I am seeing weak or no signal in my intracellular cytokine staining (ICS) for IFN-γ in CD8+ T cells.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Insufficient In Vitro Restimulation | The duration and concentration of peptide stimulation are critical. Incubate cells with OVA(257-264) peptide (typically 1-10 µg/mL) for at least 6 hours in the presence of a protein transport inhibitor like Brefeldin A or Monensin.[5][6] |
| Timing of Protein Transport Inhibitor Addition | For peptide stimulation, the protein transport inhibitor can be added at the same time as the peptide.[5] |
| Cell Permeabilization | Ensure the fixation and permeabilization buffers are fresh and used correctly to allow the antibody to access intracellular cytokines. Inconsistent permeabilization can lead to variable staining. |
| Low Precursor Frequency | The frequency of antigen-specific T cells may be below the limit of detection. Consider enriching for CD8+ T cells before the assay or using a more potent immunization strategy. |
| T-cell Unresponsiveness | In some cases, in vivo activation can lead to a state of unresponsiveness in subsequent in vitro restimulation assays.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling procedure for OVA Peptide (257-264)?
The peptide is typically delivered in a lyophilized form, which is stable for long-term storage at -20°C or -80°C.[8][9][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution.[9] Once reconstituted, for example in DMSO or sterile water, the solution can be stored at -80°C for up to 6 months or at -20°C for 1 month.[9]
Q2: What is the sequence of OVA Peptide (257-264) and its significance?
The amino acid sequence is H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH, commonly represented by the one-letter code SIINFEKL.[11][12] It is an immunodominant, MHC class I (H-2Kb)-restricted peptide epitope derived from chicken ovalbumin.[10][13] This makes it a powerful tool for studying CD8+ T-cell responses in C57BL/6 mice.[14]
Q3: How does the purity of the OVA peptide affect experimental outcomes?
The purity of the peptide is crucial for obtaining reliable and reproducible results. Impurities can lead to non-specific immune stimulation or inhibition, confounding the interpretation of the data. It is advisable to use a high-purity peptide (e.g., >95% as determined by HPLC) for in vivo and in vitro assays.[11]
Q4: Can I use adjuvants with OVA Peptide (257-264) for immunization?
Yes, using an adjuvant is often recommended to enhance the CD8+ T-cell response to the peptide.[3][4] Various adjuvants, such as CpG oligodeoxynucleotides or anti-CD40 antibodies, have been shown to potentiate the immune response to OVA(257-264).[4][15] The choice of adjuvant can influence the magnitude and quality of the T-cell response.[16]
Q5: What are the key differences in experimental setup when using the full ovalbumin protein versus the OVA(257-264) peptide?
When using the full ovalbumin protein, antigen-presenting cells (APCs) must first internalize and process the protein to present the SIINFEKL epitope on their MHC class I molecules (a process called cross-presentation).[17] In contrast, the synthetic peptide can be directly loaded onto the surface of MHC class I molecules on APCs.[18] This difference is important for designing experiments and interpreting results, as the use of the full protein involves more complex biological processing steps.
Experimental Protocols
Standard Protocol for In Vitro T-Cell Stimulation and Intracellular Cytokine Staining
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs from immunized mice at a concentration of 1-2 x 10^6 cells/well in a 96-well plate.
-
Peptide Stimulation: Add OVA(257-264) peptide to the cells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: Concurrently with peptide addition, add a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin to block cytokine secretion.[5][6]
-
Incubation: Incubate the cells for 6-16 hours at 37°C in a CO2 incubator.[5]
-
Surface Staining: Wash the cells and stain for surface markers, such as CD8 and CD44, to identify the target T-cell population.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize them using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, with fluorescently labeled antibodies.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing CD8+ T cells.
General Workflow for an In Vivo Cytotoxicity Assay
-
Target Cell Preparation: Isolate splenocytes from a naïve syngeneic mouse.
-
Peptide Pulsing and Labeling: Split the splenocytes into two populations.
-
Pulse one population with OVA(257-264) peptide (1-10 µM) and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Leave the other population unpulsed and label with a low concentration of the same dye (CFSElow) to serve as an internal control.
-
-
Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.
-
In Vivo Lysis: Allow 4-18 hours for the effector CD8+ T cells in the immunized mice to recognize and lyse the peptide-pulsed target cells.
-
Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Flow Cytometry Analysis: Analyze the cell suspension by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
Data Presentation
Table 1: Representative Outcomes of an OVA(257-264) ELISpot Assay
| Treatment Group | Stimulation | Mean Spot Forming Cells (SFC) per 10^6 cells ± SD |
| Naïve Control | OVA(257-264) | < 10 |
| OVA(257-264) alone | OVA(257-264) | 50 ± 15 |
| OVA(257-264) + Adjuvant A | OVA(257-264) | 250 ± 45 |
| OVA(257-264) + Adjuvant B | OVA(257-264) | 400 ± 60 |
Table 2: Example Results from an In Vivo Cytotoxicity Assay
| Immunization Group | Mean % Specific Lysis ± SEM |
| Unimmunized | 0 ± 5 |
| OVA(257-264) in Saline | 25 ± 8 |
| OVA(257-264) in Adjuvant | 85 ± 10 |
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Caption: MHC Class I Antigen Presentation Pathway for OVA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), APC (17-5743-82) [thermofisher.com]
- 3. JCI - Utilizing the adjuvant properties of CD1d-dependent NK T cells in T cell–mediated immunotherapy [jci.org]
- 4. journals.asm.org [journals.asm.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OVA (257-264) Peptide Fragment [anaspec.com]
- 11. As-60193-1 | ova (257-264) Clinisciences [clinisciences.com]
- 12. invivogen.com [invivogen.com]
- 13. jpt.com [jpt.com]
- 14. mdpi.com [mdpi.com]
- 15. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
Technical Support Center: OVA Peptide (257-264) and the Impact of TFA Counterion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of OVA Peptide (257-264), commonly known as SIINFEKL, with a focus on the potential effects of the trifluoroacetic acid (TFA) counterion on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the TFA counterion and why is it present in my synthetic OVA Peptide (257-264) sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides, including OVA Peptide (257-264).[1] During the final cleavage step to release the peptide from the resin and in the subsequent purification by high-performance liquid chromatography (HPLC), TFA is often used as an ion-pairing agent to achieve high purity.[2][3] After lyophilization, residual TFA remains as a counterion, forming a salt with the positively charged residues of the peptide.[1] Therefore, synthetic peptides are typically delivered as TFA salts.[1][2]
Q2: Can the TFA counterion affect the activity of my OVA Peptide (257-264) in biological assays?
A2: Yes, the TFA counterion has the potential to affect the biological activity of peptides, which can lead to variability in experimental results.[1][3] While direct quantitative data for OVA Peptide (257-264) is not extensively published, studies on other peptides have shown that residual TFA can have unpredictable effects, including inhibiting cell proliferation in some instances and stimulating it in others.[1][3] For highly sensitive applications, such as T-cell activation assays, it is advisable to be aware of the potential for interference from TFA.[4]
Q3: At what concentrations might TFA interfere with my experiments?
A3: The concentration at which TFA may interfere with biological assays can be quite low. Some studies have reported effects on cell growth at nanomolar (nM) concentrations.[1][3] Given that OVA Peptide (257-264) is often used at concentrations ranging from 10⁻⁸ to 10⁻² µg/ml for T-cell stimulation, the concentration of accompanying TFA could fall within a biologically active range.[5]
Q4: When should I consider removing the TFA counterion from my OVA Peptide (257-264)?
A4: You should consider removing TFA if you are conducting sensitive cell-based assays, in vivo studies, or if you observe inconsistent or unexpected results in your experiments.[6] For applications such as stimulating antigen-specific T-cells (e.g., OT-I cells), where precise and reproducible responses are critical, using a peptide with a more biocompatible counterion like acetate (B1210297) or hydrochloride is recommended.[2][6]
Q5: What are the common methods for removing the TFA counterion?
A5: The two most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution followed by freeze-drying. The stronger acid (HCl) displaces the weaker TFA.
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counterion based on charge, allowing for the exchange of TFA with a different counterion like acetate.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor T-cell activation with different batches of OVA Peptide (257-264) | Varying levels of residual TFA between peptide batches. | 1. Quantify the peptide concentration accurately, as TFA contributes to the total weight. 2. Consider performing a counterion exchange to a more biocompatible salt (e.g., acetate or HCl) for all peptide stocks to ensure consistency. |
| High background or unexpected cell proliferation/death in control wells | Cytotoxic or proliferative effects of TFA on the cell line being used. | 1. Run a control with TFA alone at concentrations estimated to be present in your peptide solution to assess its direct effect on your cells. 2. If TFA shows an effect, remove it from your peptide stock using one of the recommended protocols. |
| Poor solubility of the lyophilized peptide | While TFA salts generally enhance the solubility of peptides in aqueous solutions, issues can still arise.[4] | 1. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer. 2. Ensure the pH of your final solution is not at the isoelectric point of the peptide. |
| Assay variability over time with the same peptide stock | Degradation of the peptide, which can be influenced by the counterion. | 1. Aliquot lyophilized peptide upon receipt and store at -20°C or lower to minimize freeze-thaw cycles. 2. For peptide solutions, use sterile buffers and store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a common method for exchanging the TFA counterion for chloride.
Materials:
-
TFA salt of OVA Peptide (257-264)
-
Distilled, deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal, repeat steps 1-5 at least two more times.
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Protocol 2: T-Cell Activation Assay using OVA Peptide (257-264)
This is a general protocol for stimulating OT-I T-cells with SIINFEKL peptide.
Materials:
-
OVA Peptide (257-264) (preferably as an acetate or HCl salt)
-
Antigen-presenting cells (APCs) (e.g., splenocytes, dendritic cells)
-
OT-I T-cells
-
Complete RPMI medium
-
96-well culture plates
-
Cytokine detection assay (e.g., ELISA, ELISpot, or intracellular cytokine staining reagents)
Procedure:
-
Prepare a stock solution of the OVA Peptide (257-264) in a suitable sterile buffer (e.g., PBS or cell culture medium).
-
Prepare a serial dilution of the peptide to create a range of concentrations for stimulating the T-cells (e.g., from 10 µg/mL down to 0.01 ng/mL).
-
Plate your APCs in a 96-well plate.
-
Add the different concentrations of the OVA peptide to the wells containing the APCs and incubate to allow for peptide loading onto MHC class I molecules.
-
Add the OT-I T-cells to the wells.
-
Incubate the co-culture for the desired period (e.g., 24-72 hours) to allow for T-cell activation.
-
Assess T-cell activation by measuring cytokine production (e.g., IFN-γ, IL-2) or T-cell proliferation.
Visualizations
Caption: Workflow for TFA counterion exchange with HCl.
References
- 1. genscript.com [genscript.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. SIINFEKL peptide [novoprolabs.com]
- 5. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
best practices for storing and handling OVA Peptide(257-264) TFA
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of OVA Peptide (257-264) TFA (Sequence: SIINFEKL; Trifluoroacetate salt). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized OVA Peptide (257-264) TFA be stored?
A1: Lyophilized OVA Peptide (257-264) TFA should be stored in a dry environment at -20°C for long-term storage (up to one year) or at -80°C for extended storage (up to two years).[1] It is crucial to keep the peptide away from moisture.[1] For ease of use, it is recommended to store the freeze-dried powder in separate aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: What is the recommended procedure for reconstituting the peptide?
A2: The solubility of the peptide can vary depending on its amino acid sequence. For OVA Peptide (257-264) TFA, sterile, distilled water is a common solvent. To reconstitute, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or DMF and then slowly add it to sterile water or a buffer to reach the desired concentration.[3] If the peptide is difficult to dissolve in water, sonication can be used to aid dissolution.[3] For basic peptides, 10% acetic acid can be used, while for acidic peptides, 10% ammonium (B1175870) bicarbonate is recommended.[3]
Q3: How should reconstituted OVA Peptide (257-264) TFA solutions be stored?
A3: Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Stock solutions in solvent are stable for up to 1 month at -20°C and up to 6 months at -80°C when stored sealed and away from moisture.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are the common applications of OVA Peptide (257-264) TFA?
A4: OVA Peptide (257-264), also known as SIINFEKL, is a well-characterized class I (H-2Kb)-restricted peptide epitope of ovalbumin.[4][5] It is widely used in immunology research to:
-
Stimulate and activate OVA-specific CD8+ T cells in vitro and in vivo.[6][7]
-
Serve as a model antigen in vaccine development and efficacy studies.[8]
-
Perform T-cell assays such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.[9]
-
Act as a positive control in cross-presentation studies.[10]
Quantitative Data Summary
The following table summarizes the storage and solubility information for OVA Peptide (257-264) TFA.
| Parameter | Condition | Recommendation | Citations |
| Storage (Lyophilized) | Long-term | -20°C (up to 1 year) or -80°C (up to 2 years) | [1] |
| Environment | Sealed, away from moisture, dry | [1][2] | |
| Storage (In Solvent) | Short-term | -20°C (up to 1 month) | [1] |
| Long-term | -80°C (up to 6 months) | [1] | |
| Solubility | Water | Can be reconstituted in water, sonication may be required. | [3] |
| DMSO | Soluble | [3] | |
| DMF | Soluble | [3] |
Experimental Protocols & Methodologies
In Vitro T Cell Stimulation
This protocol describes the stimulation of OVA-specific CD8+ T cells from OT-I transgenic mice.
-
Cell Preparation: Isolate splenocytes from an OT-I CD8 TCR transgenic mouse. Perform red blood cell lysis and wash the splenocytes twice with PBS.[6]
-
Peptide Stimulation: Resuspend the cells in T cell media at a concentration of 1 x 10^7 cells/mL. Add OVA (257-264) peptide to a final concentration of 1 µM.[11]
-
Incubation: Incubate the cell and peptide mixture in a 5% CO2 incubator at 37°C for 1 hour.[11]
-
Washing and Plating: Centrifuge the cells, wash once with T cell media, and resuspend in fresh T cell media. Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of media.
-
Culture: Incubate the plate for 2 days at 37°C in a 5% CO2 incubator.[6]
-
Analysis: After incubation, harvest the cells for downstream analysis, such as flow cytometry for activation markers (e.g., CD69, CD25) or cytokine production.
ELISpot Assay for IFN-γ Secretion
This protocol outlines the steps for detecting IFN-γ secreting cells after stimulation with OVA Peptide (257-264).
-
Plate Preparation: Pre-wet an ELISpot plate with 35% ethanol (B145695) for 1 minute, wash with sterile water, and then coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: The next day, wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add OVA (257-264) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP). Stop the reaction when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
In Vivo Immunization Protocol
This protocol describes a method for immunizing C57BL/6 mice to elicit an OVA-specific CD8+ T cell response.
-
Vaccine Preparation: Emulsify OVA (257-264) peptide with an adjuvant. A common choice is Complete Freund's Adjuvant (CFA) for the initial immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.[3][13] For a typical immunization, use 10-100 µg of peptide per mouse.[14]
-
Immunization: Inject the peptide-adjuvant emulsion subcutaneously (s.c.) or intraperitoneally (i.p.). The total volume should be around 100-200 µL.
-
Boosting: Boost the mice with the same amount of peptide in IFA 7-14 days after the primary immunization.
-
Analysis of Immune Response: Harvest spleens or lymph nodes 7-10 days after the final immunization. Prepare single-cell suspensions and analyze the OVA-specific T cell response using tetramer staining followed by flow cytometry or by performing an ELISpot or intracellular cytokine staining assay after in vitro restimulation with the OVA peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent. - Peptide concentration is too high. | - Try dissolving in a small amount of DMSO or DMF first, then dilute with aqueous buffer. - Use sonication to aid dissolution. - For basic peptides, use 10% acetic acid; for acidic peptides, use 10% ammonium bicarbonate.[3] - Prepare a more dilute stock solution. |
| Low or no T cell activation | - Peptide degradation. - Suboptimal peptide concentration. - Poor cell viability. - Incorrect antigen presentation. | - Use freshly prepared peptide solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. - Titrate the peptide concentration (typically 1-10 µg/mL for in vitro stimulation). - Ensure cells are healthy and viable before starting the experiment. - Use appropriate antigen-presenting cells (APCs) if necessary. |
| High background in ELISpot assay | - Non-specific antibody binding. - Contamination. - Over-stimulation of cells. | - Ensure proper blocking of the plate. - Use sterile techniques throughout the procedure. - Optimize the concentration of the positive control stimulant. |
| Inconsistent results between experiments | - Variation in peptide aliquots. - Differences in cell handling or culture conditions. - Reagent variability. | - Use freshly prepared or consistently stored peptide aliquots. - Standardize all cell handling and culture protocols. - Use the same lot of critical reagents (e.g., antibodies, media supplements) if possible. |
Visualizations
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the pathway by which endogenous antigens, or exogenous antigens via cross-presentation, are processed and presented by MHC class I molecules to CD8+ T cells.
Caption: MHC Class I antigen processing and presentation pathway.
Experimental Workflow for In Vitro T Cell Stimulation
This diagram outlines the general workflow for stimulating T cells with OVA Peptide (257-264) in an in vitro setting.
Caption: Workflow for in vitro T cell stimulation with OVA peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ELISPOT protocol | Abcam [abcam.com]
- 6. Murine in vitro Memory T Cell Differentiation [bio-protocol.org]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. JCI - Utilizing the adjuvant properties of CD1d-dependent NK T cells in T cell–mediated immunotherapy [jci.org]
- 10. Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine in vitro Memory T Cell Differentiation [en.bio-protocol.org]
- 12. stemcell.com [stemcell.com]
- 13. rupress.org [rupress.org]
- 14. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
Technical Support Center: MHC Tetramer Staining with SIINFEKL
This guide provides troubleshooting advice and detailed protocols for researchers using MHC class I tetramers with the SIINFEKL peptide to identify and quantify antigen-specific CD8+ T cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting a low or no signal from my SIINFEKL tetramer staining?
Several factors can contribute to weak or absent tetramer staining. Consider the following possibilities:
-
Low Frequency of Antigen-Specific T Cells: The population of SIINFEKL-specific T cells may be too low to detect, especially in non-immunized or naive animals.[1][2] It is crucial to have a positive control, such as splenocytes from an OT-I transgenic mouse, which has a high frequency of T cells specific for SIINFEKL.[1][2]
-
Incorrect Tetramer Storage and Handling: MHC tetramers are sensitive reagents. They should be stored at 4°C and protected from light.[3][4] Repeated freeze-thaw cycles should be avoided.[4] Some tetramers can be frozen at -20°C or -80°C with the addition of glycerol (B35011) to a final concentration of 20%, but this is not universally recommended.[3] Before use, it's good practice to centrifuge the tetramer solution to pellet any aggregates that may have formed during storage.[5]
-
Suboptimal Staining Protocol: The incubation time, temperature, and concentration of the tetramer can all significantly impact staining intensity.[6][7] It is recommended to titrate the tetramer to find the optimal concentration for your specific cell type and experimental conditions.[8] Staining is often performed at 4°C, but some protocols suggest that incubation at room temperature or 37°C can enhance signal intensity, although this may also increase background.[8][9]
-
Cell Viability: Dead cells can non-specifically bind antibodies and tetramers, leading to false positives and high background.[5] It is essential to use a viability dye to exclude dead cells from your analysis.[5][10]
-
Reagent Quality: Ensure that the tetramer has not expired and has been stored correctly.[3][11] The stability of tetramers can vary depending on the specific peptide and MHC allele.[3][4]
2. What is causing high background or non-specific staining?
High background can obscure your specific signal. Here are common causes and solutions:
-
Non-Specific Binding: Tetramers can bind non-specifically to cells other than the target T cells. To minimize this, ensure you are using an appropriate blocking step, such as with an Fc receptor block.[10] Including a "dump channel" in your flow cytometry panel, which contains antibodies against markers of unwanted cell types (e.g., CD4, CD19, CD14), can help exclude these cells from your analysis.[12][13]
-
Inappropriate Negative Controls: Using a relevant negative control is critical for setting your gates correctly.[2][14] An ideal negative control is a tetramer with the same MHC allele (H-2Kb for SIINFEKL) and fluorochrome but loaded with an irrelevant peptide.[2][5][14] For OT-I mouse experiments, H-2Kb tetramers with peptides like β-gal or TRP2 can be used as negative controls.[2]
-
Tetramer Aggregates: Aggregated tetramers can lead to high background. Always centrifuge the tetramer solution before use.[5]
-
Issues with Antibody Clones: Some anti-CD8 antibody clones can interfere with or cause non-specific tetramer binding. For H-2Kb tetramers, the anti-CD8 clone 53-6.7 has been reported to cause high background, while the KT15 clone is recommended for better results.[10]
3. My staining results are not reproducible. What could be the issue?
Lack of reproducibility can be frustrating. Here are some factors to check:
-
Inconsistent Staining Protocol: Minor variations in incubation times, temperatures, or reagent concentrations can lead to different results.[6] Adhere strictly to your optimized protocol.
-
Cell Handling and Viability: Ensure consistent cell preparation methods and always check for cell viability. Thawing of cryopreserved cells should be done rapidly, and cells should be allowed to rest before staining to allow for surface marker recovery.[5]
-
Flow Cytometer Settings: Inconsistent flow cytometer setup, including laser alignment, compensation settings, and detector voltages, can lead to variability in your data.[6]
-
Reagent Variability: If you are using a new batch of tetramer or antibodies, you may need to re-titrate them to ensure optimal performance.
Detailed Experimental Protocols
Protocol 1: Standard MHC Tetramer Staining of Mouse Splenocytes
This protocol is a general guideline for staining mouse splenocytes with SIINFEKL-H-2Kb tetramers.
1. Cell Preparation:
- Prepare a single-cell suspension of splenocytes from immunized or control mice.
- Lyse red blood cells using a suitable lysis buffer.
- Wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
- Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[8]
2. Staining Procedure:
- Add 50 µL of the cell suspension (1-2.5 x 10^6 cells) to a 12x75 mm flow cytometry tube.[8]
- Add the titrated amount of SIINFEKL-H-2Kb tetramer (typically 1:100 to 1:200 final dilution).[8]
- Vortex gently and incubate for 30-60 minutes at 4°C or room temperature, protected from light.[8][15] Note: Higher temperatures may increase signal but also background.[8][9]
- Add a cocktail of fluorescently labeled antibodies, including anti-CD8 (clone KT15 is recommended), a viability dye, and any other markers of interest.[10]
- Incubate for an additional 30 minutes at 4°C in the dark.[15]
- Wash the cells twice with 2-3 mL of FACS buffer, centrifuging at 400 x g for 5 minutes.[8]
- Resuspend the cell pellet in 200-500 µL of FACS buffer (or a fixation buffer like 1% paraformaldehyde in PBS if not analyzing immediately).[8]
3. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on lymphocytes based on forward and side scatter, then on single cells.[12][13]
- Exclude dead cells using the viability dye.[5][13]
- Gate on CD8+ T cells.
- Within the CD8+ population, identify the tetramer-positive cells.[5]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Staining
| Reagent | Recommended Starting Concentration | Notes |
| MHC Tetramer | 1:100 - 1:200 dilution | Should be titrated for each new lot and cell type.[8] |
| Anti-CD8 Antibody | As per manufacturer's recommendation | Titration is recommended. Clone KT15 is suggested for H-2Kb tetramers.[10] |
| Viability Dye | As per manufacturer's recommendation | Essential for excluding dead cells.[5][10] |
| Cells | 1-10 million per sample | The number of cells can be adjusted based on the expected frequency of the target population.[5] |
Table 2: Expected Frequencies of SIINFEKL-Specific CD8+ T Cells
| Experimental Model | Tissue | Peak Response (Day post-infection/immunization) | Expected Frequency (% of CD8+ T cells) |
| Adenovirus Vaccination | Spleen | ~Day 11 | 9.3% ± 1.4% |
| Prime-Boost Immunization | Spleen | Day 28 | ~13% |
| Nanoparticle Vaccination | Spleen | Day 19 | ~1.6% (with CpG) |
| Nanoparticle Vaccination | Lung | Day 19 | ~44% (with CpG) |
Note: These values are approximate and can vary significantly based on the specific immunization protocol, adjuvant used, and mouse strain.
Visualizations
Experimental Workflow for MHC Tetramer Staining
Caption: Workflow for MHC tetramer staining and analysis.
Troubleshooting Logic Diagram
References
- 1. lubio.ch [lubio.ch]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Frequently Asked Questions | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. immunaware.com [immunaware.com]
- 5. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 9. Specificity of CTL interactions with peptide-MHC class I tetrameric complexes is temperature dependent [pubmed.ncbi.nlm.nih.gov]
- 10. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. fredhutch.org [fredhutch.org]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
Validation & Comparative
Validating T Cell Specificity to OVA Peptide (257-264): A Comparative Guide
For researchers in immunology and drug development, accurately validating the specificity of T cells to a particular epitope is paramount. The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a classical model antigen used extensively in immunological studies to elicit and study CD8+ T cell responses. This guide provides a comparative overview of common methods used to validate T cell specificity to the SIINFEKL peptide, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design and data interpretation.
Comparative Analysis of Validation Assays
Several techniques can be employed to determine and quantify the T cell response to the OVA peptide. The choice of assay depends on the specific question being addressed, such as the frequency of specific T cells, their functional capacity (e.g., cytokine production, cytotoxicity), or their in vivo efficacy. The following table summarizes the key characteristics and typical quantitative outputs of the most common assays.
| Assay | Principle | Typical Readout | Advantages | Limitations |
| MHC-I Tetramer Staining | Direct visualization of antigen-specific T cells using fluorescently labeled MHC-I molecules complexed with the SIINFEKL peptide. | Percentage of tetramer-positive cells within the CD8+ T cell population (e.g., 0.5-10% of CD8+ T cells).[1][2] | - Direct enumeration of antigen-specific T cells. - Phenotypic analysis of specific T cells is possible with co-staining.[3] - Relatively fast and high-throughput. | - Does not provide functional information (cytotoxicity, cytokine secretion). - Staining intensity can be low for low-affinity TCRs.[4][5] - Tetramer reagents can be expensive. |
| IFN-γ ELISpot Assay | Quantification of the number of cells secreting IFN-γ in response to stimulation with the SIINFEKL peptide. | Number of spot-forming cells (SFCs) per million cells (e.g., 50-1000 SFCs/10^6 splenocytes).[6] | - Highly sensitive for detecting cytokine-secreting cells.[7] - Provides functional information at a single-cell level. - Relatively easy to perform. | - Only measures one cytokine at a time. - Does not provide information on the phenotype of the secreting cells. - Indirect measure of T cell frequency. |
| Intracellular Cytokine Staining (ICS) | Flow cytometric detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells following stimulation with the SIINFEKL peptide. | Percentage of cytokine-positive cells within the CD8+ T cell population (e.g., 1-15% of CD8+ T cells).[8] | - Provides functional information (cytokine profile). - Allows for multiparametric phenotyping of responding cells.[9] - Can be combined with tetramer staining.[9][10] | - Requires cell permeabilization, which can affect cell viability and staining of some surface markers. - In vitro stimulation may not fully reflect the in vivo functional state. |
| In Vivo Cytotoxicity Assay | Measurement of the elimination of SIINFEKL-pulsed target cells by antigen-specific T cells in a living animal. | Percentage of specific lysis of target cells (e.g., 20-90% lysis).[11][12] | - Direct measure of in vivo cytotoxic function.[13][14] - Provides a physiologically relevant assessment of T cell efficacy. | - Technically demanding and requires the use of live animals. - Can be influenced by factors other than direct T cell killing. |
| In Vitro Cytotoxicity (CTL) Assay | Quantification of the ability of effector T cells to lyse SIINFEKL-pulsed target cells in vitro. | Percentage of target cell lysis (e.g., 10-80% specific lysis).[15] | - Direct measure of cytotoxic potential. - Allows for the study of killing mechanisms. | - In vitro conditions may not accurately reflect the in vivo environment. - Can be labor-intensive. |
Experimental Protocols
MHC-I Tetramer Staining
This protocol outlines the direct staining of SIINFEKL-specific CD8+ T cells using a commercially available H-2Kb/SIINFEKL tetramer.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)
-
H-2Kb/SIINFEKL-PE tetramer
-
Anti-mouse CD8a-FITC antibody
-
Anti-mouse CD3e-APC antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable viability dye
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10^7 cells/mL.
-
Stain for viability according to the manufacturer's protocol.
-
Add 50 µL of the cell suspension (5 x 10^5 cells) to a well of a 96-well plate.
-
Add the H-2Kb/SIINFEKL-PE tetramer at the recommended dilution (typically 1:100 to 1:400) and incubate for 30-60 minutes at 4°C in the dark.[16]
-
Add the anti-mouse CD8a-FITC and anti-mouse CD3e-APC antibodies and incubate for another 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single, CD3+, and CD8+ cells to determine the percentage of tetramer-positive cells.
IFN-γ ELISpot Assay
This protocol describes the quantification of IFN-γ secreting cells in response to SIINFEKL stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plate
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
SIINFEKL peptide (10 µg/mL)
-
Complete RPMI-1640 medium
-
Sterile PBS
-
Blocking buffer (e.g., RPMI with 10% FBS)
-
ELISpot reader
Procedure:
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute, then wash three times with sterile PBS.[17]
-
Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate and block with blocking buffer for at least 2 hours at 37°C.[17]
-
Prepare a single-cell suspension of splenocytes.
-
Add 2.5 x 10^5 to 5 x 10^5 cells per well.
-
Add the SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[18] Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an ELISpot reader.
In Vivo Cytotoxicity Assay
This protocol details the measurement of in vivo killing of SIINFEKL-pulsed target cells.[11][12]
Materials:
-
Splenocytes from naive C57BL/6 mice (for target cells)
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Complete RPMI-1640 medium
-
PBS
-
Recipient mice (immunized and control)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive mice.
-
Split the cell suspension into two populations.
-
Pulse one population with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. This will be the target population. The other population will serve as the internal control.
-
Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high).[11]
-
Label the non-pulsed population with a low concentration of CFSE (CFSE^low).[11]
-
Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
-
Inject 10-20 x 10^6 total cells intravenously into immunized and naive control recipient mice.
-
After 4-18 hours, harvest the spleens from the recipient mice.[14]
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Determine the ratio of CFSE^high to CFSE^low cells in both immunized and control mice.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each of the described assays.
Caption: Workflow for MHC-I Tetramer Staining.
Caption: Workflow for IFN-γ ELISpot Assay.
Caption: Workflow for In Vivo Cytotoxicity Assay.
By understanding the principles, advantages, and limitations of each assay, and by following standardized protocols, researchers can confidently and accurately validate T cell specificity to the OVA peptide (257-264), leading to more robust and reproducible immunological findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Simultaneous Quantification of Anti-vector and Anti-transgene-Specific CD8+ T Cells Via MHC I Tetramer Staining After Vaccination with a Viral Vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 9. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 14. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T cell unresponsiveness in vitro can be due to activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 17. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 18. 2.11. Interferon- (IFN-) γ ELISpot Assay [bio-protocol.org]
A Researcher's Guide to Selecting the Right Salt Form: OVA Peptide (257-264) TFA vs. Acetate
For researchers, scientists, and drug development professionals, the choice of peptide salt form is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the trifluoroacetate (B77799) (TFA) and acetate (B1210297) salts of the widely used immunodominant peptide, OVA Peptide(257-264), also known as SIINFEKL.
The OVA Peptide(257-264) is a cornerstone in immunological research, particularly in studies involving Major Histocompatibility Complex (MHC) class I antigen presentation and the activation of CD8+ T cells. Typically, this peptide is synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that often utilizes trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the peptide is commonly supplied as a TFA salt. However, for biological applications, particularly in vivo and cell-based assays, the acetate salt form is often recommended. This guide will delve into the reasons behind this recommendation, supported by experimental protocols to empower researchers to make informed decisions.
The Impact of the Counter-ion: Why Salt Form Matters
The counter-ion associated with a peptide, such as trifluoroacetate or acetate, can influence its physicochemical properties and biological activity. While often considered inert, counter-ions can have unintended effects that may compromise experimental results.
Trifluoroacetate (TFA) is a strong acid and a residual component of the peptide synthesis and purification process. While effective for chromatography, residual TFA in the final peptide product can be problematic. Studies have shown that TFA can exhibit direct biological effects, including the inhibition or promotion of cell growth, and may even elicit an immune response.[1][2] For sensitive applications like cell-based assays or animal studies, the presence of TFA can introduce unpredictable variables and lead to misinterpretation of data.[1][3]
Acetate , on the other hand, is a weaker, more biocompatible acid. The conversion of a peptide to its acetate salt form is a common practice to minimize the potential for off-target effects in biological systems. It is generally considered a safer choice for in vivo and in vitro studies involving live cells.[4][5]
Quantitative Data Comparison
While direct comparative data for OVA Peptide(257-264) TFA vs. acetate salt is not extensively published, the following tables provide a framework for the types of quantitative comparisons that are critical for peptide validation. Researchers are encouraged to generate their own data using the provided protocols.
Table 1: Physicochemical Properties
| Property | This compound Salt | OVA Peptide(257-264) Acetate Salt | Method |
| Appearance | White to off-white powder | White to off-white powder | Visual Inspection |
| Purity (HPLC) | Typically >95% | Typically >95% | RP-HPLC |
| Molecular Weight | 963.13 g/mol (free base) | 963.13 g/mol (free base) | Mass Spectrometry |
| Solubility | Soluble in water | Soluble in water | Visual Inspection |
| Counter-ion Content | Variable | Variable | Ion Chromatography |
Table 2: Biological Activity and Stability
| Parameter | This compound Salt | OVA Peptide(257-264) Acetate Salt | Method |
| T-Cell Activation (EC50) | To be determined | To be determined | T-Cell Proliferation Assay |
| Cytotoxicity (CC50) | To be determined | To be determined | MTT or LDH Assay |
| Stability (t1/2 in solution) | To be determined | To be determined | Stability Indicating HPLC |
Experimental Protocols
To facilitate a direct comparison, detailed methodologies for key experiments are provided below.
Comparative Purity Analysis by Reverse-Phase HPLC
Objective: To determine and compare the purity of this compound and acetate salts.
Materials:
-
This compound salt
-
OVA Peptide(257-264) Acetate salt
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV detector
Protocol:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both peptide salts in HPLC-grade water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Injection Volume: 20 µL
-
-
Analysis: Inject each sample and record the chromatograms. Calculate the purity of each peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Comparative Stability Assessment
Objective: To compare the stability of the two peptide salt forms in solution over time.
Materials:
-
This compound salt
-
OVA Peptide(257-264) Acetate salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system as described above
Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of each peptide salt in PBS.
-
Incubation: Aliquot the solutions and store them at 4°C and 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by RP-HPLC as described in the purity analysis protocol.
-
Data Analysis: Quantify the remaining percentage of the intact peptide at each time point by comparing the peak area to the time 0 sample. Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Comparative Biological Activity: OT-I T-Cell Proliferation Assay
Objective: To compare the potency of the TFA and acetate salt forms of OVA Peptide(257-264) in activating cognate CD8+ T cells.
Materials:
-
Spleen from an OT-I transgenic mouse (contains T cells with a T-cell receptor specific for OVA(257-264) presented by H-2Kb)
-
Antigen-presenting cells (APCs), e.g., splenocytes from a C57BL/6 mouse
-
This compound salt
-
OVA Peptide(257-264) Acetate salt
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Protocol:
-
T-Cell Isolation: Isolate splenocytes from the OT-I mouse and label the T cells with CFSE.
-
APC Preparation: Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse to serve as APCs.
-
Peptide Pulsing: Incubate the APCs with serial dilutions of each peptide salt (e.g., from 10 µg/mL to 0.001 µg/mL) for 2 hours at 37°C.
-
Co-culture: Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed APCs in a 96-well plate for 72 hours.
-
Flow Cytometry: Harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the CD8+ T-cell population using a flow cytometer.
-
Data Analysis: Determine the percentage of proliferated T cells for each peptide concentration. Plot the percentage of proliferation against the peptide concentration to generate dose-response curves and calculate the EC50 for each salt form.
Counter-ion Exchange: TFA to Acetate
Objective: To convert the TFA salt of OVA Peptide(257-264) to the acetate salt.
Materials:
-
This compound salt
-
HPLC-grade water
-
Acetic acid
-
RP-HPLC system with a preparative C18 column
Protocol:
-
Dissolution: Dissolve the TFA salt of the peptide in a minimal amount of water.
-
HPLC Method:
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile
-
-
Purification: Load the peptide solution onto the preparative C18 column equilibrated with Mobile Phase A. Wash the column with several column volumes of Mobile Phase A to displace the TFA.
-
Elution: Elute the peptide using a gradient of Mobile Phase B.
-
Lyophilization: Collect the fractions containing the purified peptide and lyophilize to obtain the peptide as an acetate salt.
-
Confirmation: Confirm the removal of TFA and the presence of acetate using ion chromatography or by observing the absence of the characteristic TFA signal in mass spectrometry.
Visualizing Key Processes
To further aid in understanding the context of these comparisons, the following diagrams illustrate the MHC class I antigen presentation pathway for exogenous peptides and a typical experimental workflow for comparing the two salt forms.
Caption: MHC Class I presentation pathway for exogenous OVA Peptide(257-264).
Caption: Experimental workflow for comparing peptide salt forms.
Conclusion and Recommendations
The choice between the TFA and acetate salt forms of OVA Peptide(257-264) is a critical consideration for ensuring the reliability and reproducibility of experimental data. While the TFA salt is a common byproduct of peptide synthesis, its potential to interfere with biological assays makes the acetate salt the preferred choice for most in vivo and cell-based applications.
Key Recommendations:
-
For all cell-based assays and in vivo studies, it is strongly recommended to use the acetate salt form of OVA Peptide(257-264) to avoid potential artifacts introduced by TFA.
-
If only the TFA salt is available, consider performing a counter-ion exchange to the acetate form, especially for sensitive applications.
-
Regardless of the salt form used, it is crucial to perform thorough characterization, including purity analysis by HPLC and accurate determination of peptide concentration, prior to use in experiments.
By carefully considering the impact of the counter-ion and implementing rigorous quality control measures, researchers can enhance the validity of their findings and contribute to the advancement of immunological research.
References
- 1. mdpi.com [mdpi.com]
- 2. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 3. shimadzu.com [shimadzu.com]
- 4. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Peptide Binding Affinities to MHC Molecules Using a Modified Semi-Empirical Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled Peptide Controls for SIINFEKL Experiments: A Comparative Guide
In immunological research, particularly in studies involving T-cell responses, the use of appropriate controls is paramount to validate the specificity of the observed effects. The octapeptide SIINFEKL, derived from chicken ovalbumin, is a well-established model epitope for studying CD8+ T-cell responses in the context of the murine MHC class I molecule H-2Kb.[1] To ensure that the immune response is specific to the SIINFEKL sequence and not due to non-specific effects of peptide administration, a scrambled peptide control is an essential experimental tool. This guide provides a comparative overview of scrambled peptide controls for SIINFEKL experiments, supported by experimental data and detailed protocols.
The Principle of a Scrambled Peptide Control
A scrambled peptide is designed to have the same amino acid composition as the active peptide (SIINFEKL) but with the sequence of amino acids randomized. This makes it an ideal negative control as it shares key physicochemical properties with the active peptide, such as molecular weight and overall charge, while lacking the specific sequence motif required for binding to H-2Kb and subsequent recognition by SIINFEKL-specific T-cells. The use of a scrambled control helps to isolate the biological activity to the specific amino acid sequence of the epitope.
Two commonly cited scrambled peptide controls for SIINFEKL are:
-
FILKSINE
-
PRGSGSGSL
Comparative Performance Data
The efficacy of SIINFEKL as a potent T-cell epitope is attributed to its high binding affinity for the H-2Kb molecule. In contrast, a well-designed scrambled peptide is expected to have negligible binding affinity and, consequently, should not elicit a specific T-cell response.
MHC Class I Binding Affinity
The binding affinity of a peptide to an MHC class I molecule is a critical determinant of its immunogenicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a high-affinity radiolabeled probe peptide by 50%. A lower IC50 value indicates a higher binding affinity.
| Peptide Sequence | Amino Acid Composition | Target MHC | Binding Affinity (IC50/Kd) | Citation(s) |
| SIINFEKL | S, I (x2), N, F, E, K, L | H-2Kb | ~10 nM (Kd) | [1] |
| FILKSINE | F, I (x2), L, K, S, N, E | H-2Kb | Expected to be non-binding | N/A |
| PRGSGSGSL | P, R, G(x3), S(x3), L | H-2Kb | Expected to be non-binding | N/A |
In Vitro T-Cell Activation
The ultimate test of a peptide's immunogenicity is its ability to activate specific T-cells. This can be measured by various assays, including cytokine release (e.g., IFN-γ) and T-cell proliferation. The effective concentration 50 (EC50) is a common metric used to quantify the potency of a peptide in inducing a T-cell response.
| Peptide Sequence | Assay | Readout | Result | Citation(s) |
| SIINFEKL | IFN-γ ELISPOT | IFN-γ producing cells | Dose-dependent increase | [2] |
| FILKSINE | Not specified | Negative Control | No T-cell activation | N/A |
| PRGSGSGSL | IFN-γ ELISA | IFN-γ concentration | No significant IFN-γ release | N/A |
| SIINFEKL | Proliferation Assay | CFSE dilution | Robust proliferation | [3] |
| Scrambled Control | Proliferation Assay | CFSE dilution | No proliferation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to compare SIINFEKL and its scrambled controls.
MHC Class I Peptide Binding Assay (Competition Assay)
This assay measures the ability of a test peptide to compete with a high-affinity radiolabeled probe peptide for binding to purified H-2Kb molecules.
Materials:
-
Purified H-2Kb molecules
-
High-affinity radiolabeled probe peptide (e.g., iodinated peptide)
-
SIINFEKL peptide
-
Scrambled control peptide (e.g., FILKSINE)
-
Protease inhibitor cocktail
-
Assay buffer (e.g., PBS with 0.05% non-ionic detergent)
-
96-well filter plates
-
Gamma counter
Procedure:
-
Prepare serial dilutions of the SIINFEKL and scrambled control peptides.
-
In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed concentration of the radiolabeled probe peptide and varying concentrations of the competitor peptides (SIINFEKL or scrambled).
-
Include control wells with H-2Kb and radiolabeled probe only (for maximum binding) and wells with radiolabeled probe only (for background).
-
Incubate the plate at room temperature for 48 hours to reach equilibrium.
-
Capture the MHC-peptide complexes on a filter plate and wash to remove unbound peptide.
-
Measure the radioactivity of the bound complexes using a gamma counter.
-
Calculate the percentage of inhibition for each concentration of the competitor peptide and determine the IC50 value.
In Vitro T-Cell Activation Assay (IFN-γ ELISPOT)
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with a specific peptide.
Materials:
-
Splenocytes from an OT-I transgenic mouse (containing SIINFEKL-specific CD8+ T-cells)
-
SIINFEKL peptide
-
Scrambled control peptide
-
Complete RPMI-1640 medium
-
ELISPOT plates pre-coated with anti-mouse IFN-γ antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate
-
ELISPOT plate reader
Procedure:
-
Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
Plate the splenocytes in the pre-coated ELISPOT plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of the SIINFEKL or scrambled control peptide to the wells. Include a positive control (e.g., PMA/Ionomycin) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add the streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash and add the BCIP/NBT substrate. Allow spots to develop.
-
Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ELISPOT reader.
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells pulsed with the specific peptide in a living animal.
Materials:
-
C57BL/6 mice
-
SIINFEKL peptide
-
Scrambled control peptide
-
Splenocytes from naive C57BL/6 mice
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Immunize C57BL/6 mice with an agent designed to elicit a SIINFEKL-specific CD8+ T-cell response. A control group of mice should receive a sham immunization.
-
One week after immunization, prepare two populations of target cells from naive splenocytes.
-
Pulse one population with the SIINFEKL peptide and label with a high concentration of CFSE (CFSE-high).
-
Pulse the second population with the scrambled control peptide (or no peptide) and label with a low concentration of CFSE (CFSE-low).
-
Mix the two populations of cells at a 1:1 ratio and inject intravenously into the immunized and control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.
-
Calculate the percentage of specific lysis using the following formula: [1 - (%CFSE-high / %CFSE-low)immunized / (%CFSE-high / %CFSE-low)control] x 100.
Visualizing Key Processes and Relationships
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: T-Cell activation pathway by SIINFEKL.
Caption: In vivo cytotoxicity assay workflow.
Caption: Logical relationship of peptides.
Conclusion
References
A Head-to-Head Comparison: Whole Ovalbumin Protein vs. OVA(257-264) Peptide in Immunological Research
For researchers, scientists, and drug development professionals, the choice between using a whole protein antigen or a specific peptide epitope is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of whole ovalbumin (OVA) protein and its immunodominant peptide epitope, OVA(257-264) (SIINFEKL), supported by experimental data, detailed protocols, and visual workflows to inform your research strategy.
Ovalbumin, a protein found in chicken egg whites, has long served as a model antigen in immunology. Its utility stems from the well-characterized T-cell and B-cell epitopes, making it an invaluable tool for studying immune responses. The OVA(257-264) peptide, with the amino acid sequence SIINFEKL, is a major histocompatibility complex (MHC) class I-restricted epitope that elicits a robust CD8+ cytotoxic T-lymphocyte (CTL) response in C57BL/6 mice.[1][2] This comparison will delve into the fundamental differences in how these two antigenic forms are processed, presented, and ultimately shape the ensuing immune response.
At a Glance: Key Differences
| Feature | Whole Ovalbumin (OVA) Protein | OVA(257-264) Peptide (SIINFEKL) |
| Antigen Type | Full-length protein | 8-amino acid synthetic peptide |
| Processing Requirement | Requires uptake and processing by antigen-presenting cells (APCs) | Can be directly loaded onto MHC class I molecules on the cell surface |
| Antigen Presentation Pathway | Primarily through MHC class II pathway for CD4+ T cell help; cross-presentation for MHC class I and CD8+ T cell activation | Primarily direct loading onto MHC class I for CD8+ T cell activation |
| Immune Response | Elicits both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses, as well as B-cell (antibody) responses | Predominantly elicits a strong, specific CD8+ T-cell response |
| Efficiency of CD8+ T-cell Activation | Less efficient on a molar basis due to processing requirements | Highly efficient in activating specific CD8+ T cells |
| Experimental Applications | Studying antigen processing, cross-presentation, and polyclonal immune responses | Inducing and studying antigen-specific CD8+ T-cell responses, CTL assays, vaccine development |
Quantitative Performance Data
The choice between whole OVA and the OVA(257-264) peptide often hinges on the desired magnitude and specificity of the T-cell response. Experimental data consistently demonstrates the superior efficiency of the peptide in eliciting a CD8+ T-cell response.
T-Cell Activation: Whole OVA vs. OVA(257-264) Peptide
| Parameter | Whole OVA Protein | OVA(257-264) Peptide | Reference |
| In Vitro T-Cell Proliferation (OT-I CD8+ T cells) | Requires higher concentrations and APCs capable of cross-presentation. | Induces robust proliferation at low concentrations. | [3] |
| IFN-γ Production (ELISPOT) | Induces a measurable response after in vivo immunization and in vitro restimulation. | Generates a significantly higher number of IFN-γ secreting cells. | [4][5] |
| In Vivo Cytotoxicity | Can induce CTLs, but the response is generally weaker and requires potent adjuvants. | Efficiently primes for a strong in vivo cytotoxic response. | [6][7] |
| Efficiency of Dendritic Cell Loading for CD8+ T-cell Priming | Less efficient; peptide-loaded dendritic cells can be up to 50 times more efficient in generating an H-2K(b)-restricted response. | Highly efficient for priming CD8+ T-cell responses.[3] |
Signaling Pathways and Antigen Presentation
The differential processing of whole OVA versus the direct loading of the OVA(257-264) peptide dictates the subsequent T-cell response.
Antigen Presentation Pathways
Caption: Antigen presentation pathways for whole OVA protein and OVA(257-264) peptide.
Whole ovalbumin is taken up by APCs through endocytosis and is primarily processed in the endo-lysosomal pathway for presentation on MHC class II molecules to CD4+ T helper cells.[8] For CD8+ T-cell activation, whole OVA must undergo cross-presentation, a process where exogenous antigens are transported from the endosome to the cytosol, degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) to be loaded onto MHC class I molecules.[8][9] In contrast, the synthetic OVA(257-264) peptide can bypass this entire intracellular processing machinery and be directly loaded onto empty MHC class I molecules on the surface of APCs.[10]
Experimental Workflows and Protocols
The following workflows and protocols provide a starting point for utilizing whole OVA and the OVA(257-264) peptide in your research.
In Vivo Immunization and CTL Response Analysis Workflow
Caption: General workflow for in vivo immunization and analysis of CTL responses.
Experimental Protocols
1. In Vivo Mouse Immunization
-
Objective: To induce an antigen-specific T-cell response in mice.
-
Materials:
-
Whole Ovalbumin (Endotoxin-free) or OVA(257-264) peptide
-
Adjuvant (e.g., Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting, or CpG oligodeoxynucleotides)
-
Phosphate Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
-
Protocol:
-
Prepare the antigen emulsion. For a typical immunization, emulsify 100 µg of whole OVA or 50 µg of OVA(257-264) peptide with an equal volume of CFA.[11][12]
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail or intraperitoneally.
-
For a booster immunization, repeat the injection 7-14 days later using the same amount of antigen emulsified in IFA.
-
Harvest spleens and/or lymph nodes for analysis 7-10 days after the final immunization.[11]
-
2. IFN-γ ELISPOT Assay
-
Objective: To quantify the frequency of antigen-specific IFN-γ-secreting T cells.
-
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ antibody
-
Splenocytes from immunized mice
-
Whole OVA protein or OVA(257-264) peptide for restimulation
-
RPMI-1640 medium with 10% FBS
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP and substrate
-
-
Protocol:
-
Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
Add 2-5 x 10^5 splenocytes per well to the pre-coated ELISPOT plate.
-
Stimulate the cells with either whole OVA (10-100 µg/mL) or OVA(257-264) peptide (1-10 µg/mL) for 18-24 hours at 37°C.[4][5]
-
Wash the plate and add the biotinylated detection antibody.
-
After incubation and washing, add streptavidin-HRP followed by the substrate to visualize the spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.
-
3. Intracellular Cytokine Staining (ICS)
-
Objective: To identify and phenotype antigen-specific cytokine-producing T cells by flow cytometry.
-
Materials:
-
Splenocytes from immunized mice
-
Whole OVA protein or OVA(257-264) peptide for restimulation
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
-
Protocol:
-
Restimulate 1-2 x 10^6 splenocytes with whole OVA or OVA(257-264) peptide for 4-6 hours in the presence of a protein transport inhibitor.[1][13]
-
Stain for surface markers with fluorescently-conjugated antibodies.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines with fluorescently-conjugated antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD8+ or CD4+ T-cell populations.[13]
-
Conclusion
The choice between whole ovalbumin protein and the OVA(257-264) peptide is contingent upon the specific research question. For studies focused on the intricacies of antigen processing, cross-presentation, and the generation of a broad immune response involving both helper and cytotoxic T cells, as well as B cells, whole OVA is the antigen of choice. Conversely, for experiments that require the robust and specific activation of CD8+ T cells, such as in cytotoxicity assays, vaccine efficacy studies, or for tracking a defined T-cell population, the OVA(257-264) peptide offers superior performance and reproducibility. This guide provides the foundational knowledge and experimental framework to empower researchers to make an informed decision and design rigorous and impactful immunological studies.
References
- 1. anilocus.com [anilocus.com]
- 2. Redirecting soluble antigen for MHC class I cross-presentation during phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poria cocos polysaccharide induced Th1-type immune responses to ovalbumin in mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. rupress.org [rupress.org]
- 10. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Cross-Reactivity with OVA Peptide (257-264): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ovalbumin peptide 257-264 (SIINFEKL) is a cornerstone in immunological research, serving as a model class I-restricted epitope for studying CD8+ T-cell responses. Understanding the specificity and cross-reactivity of T cells stimulated with this peptide is crucial for the development of vaccines and immunotherapies. This guide provides a comparative analysis of the cross-reactivity of SIINFEKL-stimulated T cells with various altered peptide ligands (APLs) and unrelated peptides, supported by experimental data and detailed protocols.
Performance Comparison: T-Cell Activation and Effector Function
The response of T cells to an antigenic peptide is not absolute. Even minor alterations in the peptide sequence can significantly impact the avidity of the T-cell receptor (TCR)-peptide-MHC interaction, leading to a spectrum of T-cell responses, from full activation to partial agonism or antagonism. Here, we compare the responses of OT-I CD8+ T cells, which express a transgenic TCR specific for SIINFEKL presented by the H-2Kb MHC class I molecule, to various peptide ligands.
Table 1: Cross-Reactivity of OT-I T Cells with Altered Peptide Ligands
| Peptide Ligand | Sequence | Relative Affinity for OT-I TCR | T-Cell Proliferation (% of SIINFEKL) | IFN-γ Production (% of SIINFEKL) | In Vivo Cytotoxicity (% of SIINFEKL) |
| SIINFEKL (N4) | SIINFEKL | High | 100% | 100% | 100% |
| Q4 | SIIQ FEKL | Moderate | Reduced | Reduced | Reduced |
| T4 | SIIT FEKL | Moderate-Low | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| G4 | SIIG FEKL | Low | ~25% (can be increased with co-stimulation)[1] | Low | Low |
| V4 | SIIV FEKL | Very Low | Minimal | Minimal | Minimal |
Data compiled from multiple studies investigating altered peptide ligand effects on OT-I T-cell responses.[2][3] The percentages are illustrative of the general trend observed in these studies.
Table 2: Cross-Reactivity of OT-I T Cells with Brucella Peptides
A study investigating the immune response to Brucella bacteria, which were engineered to express ovalbumin, surprisingly found that T cells from mice immunized with the parental Brucella strain (not expressing OVA) showed reactivity to SIINFEKL.[4][5][6][7][8] This suggests that Brucella expresses peptides that are molecular mimics of SIINFEKL. Further investigation identified several Brucella peptides that could activate OT-I T cells, albeit at higher concentrations than SIINFEKL, indicating a lower affinity interaction.[6][7][8]
| Peptide Source | Sequence | T-Cell Activation (Relative to SIINFEKL) |
| Ovalbumin | SIINFEKL | High |
| Brucella melitensis | Multiple Candidates | Lower (required higher peptide concentrations for similar activation)[6][7][8] |
This table summarizes findings that OT-1 T cells can be cross-reactively activated by peptides from the Brucella proteome.[4][5][6][7][8]
Key Experimental Protocols
In Vitro T-Cell Stimulation and Proliferation Assay
This protocol is used to assess the ability of different peptides to induce the proliferation of specific T cells.
a. Cell Preparation:
-
Isolate splenocytes from an OT-I transgenic mouse.
-
Purify CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the purified OT-I T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.[9]
b. Antigen Presenting Cell (APC) Preparation:
-
Culture bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice in the presence of GM-CSF for 7 days.[9]
-
Alternatively, use a dendritic cell line such as DC2.4.[10]
-
Pulse the APCs with the desired peptide (e.g., SIINFEKL, APLs, or control peptides) at various concentrations (e.g., 10⁻² to 10 µg/ml) for 2-4 hours at 37°C.[10]
-
Wash the APCs three times to remove excess peptide.
c. Co-culture:
-
Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed APCs at a suitable ratio (e.g., 5:1 T cells to APCs) in a 96-well plate.
-
Incubate for 3-4 days at 37°C and 5% CO₂.[9]
d. Analysis:
-
Harvest the cells and stain with antibodies against CD8 and other relevant markers.
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the CD8+ T-cell population.[9]
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific, cytokine-secreting T cells.
a. Plate Preparation:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
b. Cell Culture:
-
Add splenocytes from immunized mice or purified T cells and APCs to the wells.
-
Stimulate the cells with the relevant peptides (SIINFEKL, APLs) for 18-24 hours at 37°C.
c. Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS)
This method allows for the simultaneous measurement of cytokine production and cell surface marker expression at the single-cell level.
a. Cell Stimulation:
-
Stimulate splenocytes or purified T cells with the peptides of interest for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[10]
b. Staining:
-
Wash the cells and stain for surface markers (e.g., CD8, CD44).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
c. Analysis:
-
Analyze the cells by flow cytometry to determine the percentage of CD8+ T cells producing specific cytokines in response to each peptide.[10]
Visualizing Key Processes
Caption: TCR recognition of the peptide-MHC complex initiates a signaling cascade leading to T-cell activation.
Caption: Experimental workflow for assessing T-cell cross-reactivity to different peptide antigens.
References
- 1. “T cells integrate Local and Global cues to discriminate between structurally similar antigens” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Purity of OVA Peptide (257-264) TFA
For researchers and scientists engaged in immunology, vaccine development, and drug discovery, the purity of synthetic peptides is paramount. The OVA Peptide (257-264), with the sequence SIINFEKL, is a critical reagent, serving as a well-defined MHC class I-restricted epitope for studying T-cell responses. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of OVA Peptide (257-264) TFA, offering insights into alternative forms and presenting supporting experimental data and protocols.
The trifluoroacetate (B77799) (TFA) salt form is a common result of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process used in peptide synthesis. While widely used, the presence of TFA can have implications for cellular assays, making purity confirmation and consideration of alternatives crucial.
Comparing Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary for a comprehensive purity profile of a synthetic peptide. The three primary methods for assessing the purity of OVA Peptide (257-264) TFA are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | Purity percentage, detection of closely related peptidic impurities (e.g., deletion or truncated sequences). | High resolution and sensitivity, well-established and reproducible. | Does not provide molecular weight confirmation. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio (m/z). | Molecular weight confirmation of the target peptide and impurities. | Highly accurate mass determination, can identify modifications and unexpected adducts. | Less quantitative than HPLC, signal intensity can be influenced by ionization efficiency. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification. | Net peptide content, confirmation of amino acid composition and ratio. | Provides an absolute measure of peptide quantity. | Destructive to the sample, does not provide information on sequence or modifications. |
Visualizing the Workflow for Purity Confirmation
A typical workflow for confirming the purity of a synthetic peptide involves a combination of these techniques to ensure both the identity and purity of the product.
Caption: Workflow for Synthesis and Purity Confirmation.
Experimental Data and Interpretation
A Certificate of Analysis for a commercial batch of OVA Peptide (257-264) TFA typically provides the following specifications:
| Parameter | Specification | Method |
| Appearance | White lyophilized powder | Visual |
| Purity (by HPLC) | ≥95.0% | RP-HPLC |
| Molecular Weight | 1077.25 ± 1.0 Da | Mass Spectrometry |
RP-HPLC Analysis:
A representative RP-HPLC chromatogram of a high-purity OVA Peptide (257-264) TFA sample will show a major peak corresponding to the intact peptide. The purity is calculated by dividing the area of the main peak by the total area of all peaks detected at a specific wavelength (typically 214 nm or 220 nm).
Common Impurities in Synthetic Peptides:
Impurities in synthetic peptides can arise from various sources during synthesis and purification.[1][2] Understanding these potential impurities is crucial for interpreting analytical data.
| Impurity Type | Description | Detection Method |
| Truncated Sequences | Peptides missing one or more amino acids from the N-terminus. | RP-HPLC, MS |
| Deletion Sequences | Peptides missing one or more amino acids from within the sequence. | RP-HPLC, MS |
| Incomplete Deprotection | Residual protecting groups on amino acid side chains. | RP-HPLC, MS |
| Deamidation | Conversion of asparagine or glutamine to aspartic or glutamic acid. | RP-HPLC, MS |
| Oxidation | Oxidation of methionine or cysteine residues. | RP-HPLC, MS |
| Residual Solvents/Reagents | e.g., Trifluoroacetic acid (TFA), Acetonitrile. | Gas Chromatography, Ion Chromatography |
Alternative: Acetate (B1210297) Salt Form
For cellular assays where TFA may be cytotoxic, the acetate salt form of OVA Peptide (257-264) is a common alternative.[3] The choice between TFA and acetate salt can impact experimental outcomes.
| Parameter | TFA Salt | Acetate Salt |
| Source | Commonly results from RP-HPLC purification. | Obtained by salt exchange from the TFA form. |
| Cellular Assays | Can exhibit cytotoxicity at higher concentrations. | Generally considered more biocompatible. |
| Lyophilized Form | Can sometimes result in a "fluffy" or static powder. | Often produces a more dense, easily handled cake. |
| Solubility | Generally good in aqueous buffers. | Generally good in aqueous buffers. |
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing the purity of OVA Peptide (257-264) TFA.
Caption: RP-HPLC Experimental Workflow.
Protocol 2: Mass Spectrometry (MS)
This protocol describes a typical procedure for confirming the molecular weight of the peptide using MALDI-TOF MS.
Caption: MALDI-TOF MS Experimental Workflow.
Protocol 3: Amino Acid Analysis (AAA)
This protocol provides an overview of determining the net peptide content.
Caption: Amino Acid Analysis Workflow.
By employing these analytical techniques and following standardized protocols, researchers can confidently confirm the purity of their OVA Peptide (257-264) TFA, ensuring the reliability and reproducibility of their experimental results. The choice between TFA and acetate salt forms should be made based on the specific requirements of the downstream applications.
References
A Comparative Guide to Alternative Immunodominant Peptides for SIINFEKL
For Researchers, Scientists, and Drug Development Professionals
The octapeptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), is a cornerstone of immunological research. Its presentation by the murine MHC class I molecule H-2Kb and subsequent recognition by OT-I CD8+ T cells provides a robust and highly specific model for studying T-cell activation, cytotoxicity, and vaccine development. However, the very characteristics that make SIINFEKL a powerful tool—its high affinity and potent immunogenicity—may not always be representative of all tumor or viral antigens. This guide provides a comparative overview of alternative immunodominant peptides, offering researchers a broader toolkit for investigating the nuances of T-cell responses.
This guide will objectively compare the performance of several alternative peptides to SIINFEKL, supported by experimental data. We will delve into other ovalbumin-derived peptides, synthetic variants of SIINFEKL with altered affinities, and immunodominant peptides from different protein contexts.
Performance Comparison of Immunodominant Peptides
The following tables summarize key quantitative data for SIINFEKL and its alternatives, focusing on their binding affinity to H-2Kb and their ability to activate OT-I T cells.
MHC Class I (H-2Kb) Binding Affinity
The binding affinity of a peptide to an MHC class I molecule is a critical determinant of its immunogenicity. A stable peptide-MHC complex is more likely to be present on the cell surface for a sufficient duration to be recognized by T cells. The half-maximal inhibitory concentration (IC50) is a common measure of binding affinity, with lower values indicating stronger binding.
| Peptide Sequence | Parent Protein/Origin | H-2Kb Binding Affinity (IC50, nM) | Reference(s) |
| SIINFEKL | Ovalbumin (257-264) | 10 - 215.07 | [1][2] |
| SIYRYYGL | Synthetic Peptide Library | 13.27 | [2] |
| OVA 289-297 (EKYNLTSVL) | Ovalbumin (289-297) | Strong Binder (IC50 < 500 nM) | [3] |
| OVA 208-216 | Ovalbumin (208-216) | Strong Binder (IC50 < 500 nM) | [3] |
| OVA 55-62 | Ovalbumin (55-62) | Strong Binder (IC50 < 500 nM) | [3] |
| SIIGFEKL (G4) | SIINFEKL Variant | Binds to H-2Kb | [4] |
| EIINFEKL (E1) | SIINFEKL Variant | Binds to H-2Kb | [4] |
| Q4 (SIINQEKL) | SIINFEKL Variant | Binds equally well to H-2Kb as SIINFEKL | [4] |
| V4 (SIINVFEKL) | SIINFEKL Variant | Binds equally well to H-2Kb as SIINFEKL | [4] |
Note: "Strong Binder" indicates that while the exact IC50 value was not specified in the cited source, the peptide was characterized as having a high affinity for H-2Kb.
T-Cell Activation Potency
The ability of a peptide-MHC complex to activate T cells is often measured by the half-maximal effective concentration (EC50) for a specific response, such as cytokine production or proliferation. A lower EC50 value indicates that a lower concentration of the peptide is required to elicit a half-maximal T-cell response, signifying greater potency.
| Peptide Sequence | T-Cell Activation (OT-I) EC50 for IFN-γ Production | Reference(s) |
| SIINFEKL (N4) | Potent (EC50 in the pM range) | [4][5] |
| Q4 (SIINQEKL) | ~10-fold less potent than SIINFEKL | [4] |
| V4 (SIINVFEKL) | ~700-fold less potent than SIINFEKL | [4] |
| D4 | ~10,000-fold less potent than SIINFEKL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the comparison of these immunodominant peptides.
Peptide-MHC Class I Binding Assay (RMA-S Cell Stabilization)
This assay measures the ability of exogenous peptides to stabilize empty MHC class I molecules on the surface of TAP-deficient RMA-S cells.
-
Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
Induction of Empty MHC-I: To accumulate empty H-2Kb molecules on the cell surface, incubate RMA-S cells overnight at 27°C.
-
Peptide Loading:
-
Harvest the RMA-S cells and resuspend them in serum-free medium.
-
Aliquot 1 x 10^5 cells per well in a 96-well plate.
-
Add serial dilutions of the test peptides (typically from 100 µM to 0.1 nM) to the wells. Include a positive control (e.g., SIINFEKL) and a negative control (an irrelevant peptide or no peptide).
-
Incubate the plate at 37°C for 4-6 hours to allow for peptide binding and MHC-I stabilization.
-
-
Staining and Flow Cytometry:
-
Wash the cells twice with FACS buffer (PBS containing 2% FBS and 0.1% NaN3).
-
Stain the cells with a fluorescently labeled anti-H-2Kb antibody (e.g., clone AF6-88.5) for 30 minutes at 4°C.
-
Wash the cells again and acquire data on a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity (MFI) of H-2Kb staining is proportional to the number of stabilized pMHC-I complexes on the cell surface. Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization.[6][7][8]
In Vitro T-Cell Activation Assay (Intracellular Cytokine Staining)
This protocol details the stimulation of OT-I T cells with peptide-pulsed antigen-presenting cells (APCs) and the subsequent measurement of intracellular cytokine production.
-
Preparation of Splenocytes:
-
Isolate spleens from OT-I transgenic mice and prepare a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes and resuspend them in complete RPMI-1640 medium.
-
-
Peptide Pulsing of APCs:
-
Use either a portion of the OT-I splenocytes (which contain APCs) or a dedicated APC line (e.g., T2 cells).
-
Incubate the APCs with various concentrations of the test peptides for 1-2 hours at 37°C.
-
-
Co-culture:
-
Co-culture the peptide-pulsed APCs with responder OT-I T cells (at a typical E:T ratio of 1:1) in a 96-well plate.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of a 6-12 hour incubation to allow for intracellular cytokine accumulation.
-
-
Staining and Flow Cytometry:
-
Harvest the cells and stain for surface markers (e.g., CD8, Vα2).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on the CD8+ T cell population and quantify the percentage of cells positive for the cytokine of interest. Plot the percentage of cytokine-positive cells against the peptide concentration to determine the EC50.[9][10][11][12]
In Vitro T-Cell Mediated Cytotoxicity Assay
This assay measures the ability of activated OT-I T cells to kill target cells pulsed with a specific peptide.
-
Preparation of Effector Cells:
-
Activate OT-I T cells by co-culturing splenocytes with a high concentration of SIINFEKL (e.g., 1 µM) for 2-3 days in the presence of IL-2.
-
Expand the activated OT-I T cells in culture with IL-2 for an additional 2-3 days.
-
-
Preparation of Target Cells:
-
Use a suitable target cell line that expresses H-2Kb (e.g., MC38 or B16).
-
Label the target cells with a fluorescent dye (e.g., CFSE at a low concentration) or a radioactive isotope (e.g., 51Cr).
-
Pulse the labeled target cells with serial dilutions of the test peptides for 1-2 hours at 37°C.
-
-
Co-culture:
-
Co-culture the activated OT-I effector cells with the peptide-pulsed target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 3:1, 1:1).
-
Incubate the co-culture for 4-16 hours at 37°C.
-
-
Measurement of Cell Lysis:
-
Flow Cytometry-based: Add a viability dye (e.g., Propidium Iodide or 7-AAD) to the co-culture and analyze by flow cytometry. The percentage of CFSE-positive, viability dye-positive cells represents the percentage of killed target cells.
-
Release Assay: Harvest the supernatant and measure the amount of released label (e.g., LDH or 51Cr) using a plate reader or gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis for each peptide concentration and E:T ratio.[13][14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and replication. The following diagrams are provided in the DOT language for use with Graphviz.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling cascade upon pMHC-I engagement.
Experimental Workflow: Peptide-MHC Binding Assay
Caption: Workflow for assessing peptide binding to MHC-I.
Experimental Workflow: In Vitro T-Cell Cytotoxicity Assay
Caption: Workflow for T-cell mediated cytotoxicity assay.
Conclusion
While SIINFEKL remains an invaluable tool in immunology, the exploration of alternative immunodominant peptides offers a more nuanced understanding of T-cell responses. Peptides with varying affinities for MHC-I and different potencies for T-cell activation allow researchers to probe the thresholds and dynamics of the immune system more effectively. The data and protocols presented in this guide provide a starting point for researchers to select and utilize the most appropriate peptide for their specific experimental questions, ultimately contributing to the development of more effective immunotherapies and vaccines.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 4. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. medrxiv.org [medrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro pmel-1 T cell-mediated cytotoxicity assay with CytoTox-ONE Homogenous Membrane Integrity Assay (P... [protocols.io]
Validating the Biological Activity of a New Batch of OVA Peptide (257-264): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a new batch of OVA Peptide (257-264), also known as SIINFEKL. By objectively comparing the performance of the new batch against established standards or previous batches, researchers can ensure experimental consistency and reliability. This document outlines key experimental protocols, presents data in a clear, comparative format, and visualizes complex biological processes and workflows.
Introduction to OVA Peptide (257-264)
The OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is one of the most extensively studied immunodominant epitopes from chicken ovalbumin.[1][2][3] It is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb to CD8+ cytotoxic T lymphocytes (CTLs).[4][5][6] This interaction is a cornerstone of immunological research, particularly in studies involving T-cell activation, vaccine development, and cancer immunotherapy.[7][8] The binding of the SIINFEKL peptide to H-2Kb and its recognition by the T-cell receptor (TCR) of OT-I transgenic T-cells, which are genetically engineered to be specific for this epitope, triggers a cascade of downstream signaling events. This leads to T-cell proliferation, differentiation into effector cells, and the secretion of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[9][10]
Given its critical role in immunological assays, it is imperative to validate the biological activity of each new batch of synthesized OVA Peptide (257-264) to ensure its purity, correct sequence, and functional potency.
Comparative Analysis of Biological Activity
The biological activity of a new batch of OVA Peptide (257-264) should be compared against a previously validated batch or a commercially available standard. The following tables summarize the expected quantitative outcomes for key validation assays.
Table 1: T-Cell Activation and Proliferation
| Parameter | Assay | New Batch of OVA Peptide | Reference Standard OVA Peptide | Negative Control (Scrambled Peptide) |
| T-Cell Proliferation (% of divided cells) | CFSE Dilution Assay | > 90% | > 90% | < 5% |
| Activation Marker Expression (% CD69+ CD8+ T-cells) | Flow Cytometry | > 80% | > 80% | < 10% |
| IL-2 Secretion (pg/mL) | ELISA | > 1000 | > 1000 | < 50 |
Table 2: Cytokine Release
| Parameter | Assay | New Batch of OVA Peptide | Reference Standard OVA Peptide | Negative Control (Scrambled Peptide) |
| IFN-γ Spot Forming Cells (SFCs) / 10^6 cells | ELISPOT | > 500 | > 500 | < 20 |
| % of IFN-γ producing CD8+ T-cells | Intracellular Cytokine Staining (ICS) | > 40% | > 40% | < 2% |
| % of IL-2 producing CD8+ T-cells | Intracellular Cytokine Staining (ICS) | > 30% | > 30% | < 1% |
Table 3: Cytotoxicity
| Effector:Target Ratio | Assay | % Specific Lysis (New Batch) | % Specific Lysis (Reference Standard) | % Specific Lysis (Negative Control) |
| 40:1 | Chromium-51 Release Assay | > 60% | > 60% | < 5% |
| 20:1 | Chromium-51 Release Assay | > 40% | > 40% | < 5% |
| 10:1 | Chromium-51 Release Assay | > 20% | > 20% | < 5% |
Experimental Protocols
Detailed methodologies for the key validation assays are provided below.
T-Cell Activation and Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of OVA-specific CD8+ T-cells in response to stimulation with the OVA peptide.
Materials:
-
OT-I splenocytes (containing CD8+ T-cells specific for OVA 257-264)
-
Antigen Presenting Cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes
-
New and reference batches of OVA Peptide (257-264)
-
Scrambled OVA peptide (e.g., FILKSINE) as a negative control[11]
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Anti-CD8 and Anti-CD69 antibodies conjugated to fluorophores
-
Flow cytometer
Protocol:
-
Isolate splenocytes from an OT-I transgenic mouse.
-
Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.
-
Prepare APCs. If using splenocytes, irradiate them to prevent their proliferation.
-
In a 96-well plate, seed the APCs.
-
Add the new batch of OVA peptide, the reference standard, or the scrambled peptide at various concentrations (e.g., 1 µg/mL).
-
Add the CFSE-labeled OT-I splenocytes to the wells containing the APCs and peptides.
-
Co-culture for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled anti-CD8 and anti-CD69 antibodies.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD8+ T-cell population.
IFN-γ ELISPOT Assay
This is a highly sensitive assay to quantify the number of IFN-γ secreting cells at a single-cell level.[8]
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ capture antibody
-
OT-I splenocytes
-
APCs (e.g., irradiated splenocytes)
-
New and reference batches of OVA Peptide (257-264)
-
Scrambled OVA peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISPOT reader
Protocol:
-
Activate the ELISPOT plate according to the manufacturer's instructions.
-
Seed APCs into the wells of the ELISPOT plate.
-
Add the new batch of OVA peptide, the reference standard, or the scrambled peptide.
-
Add OT-I splenocytes to the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous identification of cell phenotype and cytokine production at the single-cell level.
Materials:
-
OT-I splenocytes
-
APCs
-
New and reference batches of OVA Peptide (257-264)
-
Scrambled OVA peptide
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD8 antibody
-
Anti-IFN-γ and Anti-IL-2 antibodies conjugated to intracellular fluorophores
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Co-culture OT-I splenocytes, APCs, and the respective peptides for 6 hours at 37°C.
-
For the last 4 hours of incubation, add Brefeldin A to the culture to block cytokine secretion.
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular IFN-γ and IL-2 with fluorescently labeled antibodies.
-
Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T-cells producing each cytokine.
Chromium-51 Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target cells presenting the OVA peptide.
Materials:
-
Effector cells: OT-I splenocytes stimulated with OVA peptide for 3-5 days to generate CTLs.
-
Target cells: H-2Kb expressing cell line (e.g., EL4)
-
Sodium Chromate (⁵¹Cr)
-
New and reference batches of OVA Peptide (257-264)
-
Scrambled OVA peptide
-
Gamma counter
Protocol:
-
Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove excess ⁵¹Cr.
-
Pulse the labeled target cells with the new batch of OVA peptide, the reference standard, or the scrambled peptide for 1 hour.
-
In a 96-well V-bottom plate, co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent).
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizations
Signaling Pathway of T-Cell Activation by OVA Peptide (257-264)
Caption: T-Cell activation signaling cascade initiated by OVA Peptide presentation.
Experimental Workflow for Validating a New Batch of OVA Peptide
Caption: Workflow for the validation of a new OVA Peptide batch.
Logical Diagram for Activity Comparison
Caption: Logical comparison of the new peptide batch's biological activity.
References
- 1. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 3. jpt.com [jpt.com]
- 4. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 9. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
A Researcher's Guide to Selecting and Validating OVA Peptide (257-264) TFA Suppliers
For researchers in immunology, oncology, and vaccine development, the quality of synthetic peptides is paramount to the reliability and reproducibility of experimental results. The OVA Peptide (257-264), with the sequence SIINFEKL, is a critical reagent for studying antigen-specific CD8+ T-cell responses. This guide provides a framework for comparing different suppliers of OVA Peptide (257-264) TFA, offering objective criteria and experimental protocols to empower researchers to make informed decisions.
Understanding the Critical Role of OVA Peptide (257-264)
The OVA peptide (257-264) is an immunodominant epitope of chicken ovalbumin that binds to the mouse MHC class I molecule H-2Kb.[1][2][3] This interaction is a cornerstone of immunological research, allowing for the in vitro and in vivo tracking of antigen-specific T-cell activation, proliferation, and cytotoxic activity.[1][2] The peptide is presented on the surface of antigen-presenting cells (APCs) through the MHC class I pathway, a fundamental process for initiating adaptive immune responses against intracellular pathogens and cancerous cells.
Key Performance Metrics for Supplier Comparison
The trifluoroacetate (B77799) (TFA) salt of the OVA peptide is a common formulation due to its role in the purification process. When evaluating suppliers, the following parameters are crucial:
-
Purity: The percentage of the target peptide in the final product. Impurities can include deletion sequences, truncated peptides, or byproducts from the synthesis process, which can lead to non-specific or misleading experimental outcomes.
-
Identity Verification: Confirmation that the supplied peptide has the correct amino acid sequence and molecular weight.
-
Biological Activity: The ability of the peptide to elicit a specific biological response, such as stimulating T-cell activation.
-
Stability and Solubility: The peptide's shelf-life under specified storage conditions and its ability to dissolve in appropriate solvents for experimental use.
-
Batch-to-Batch Consistency: Uniformity in the quality and performance of the peptide across different production lots.
Comparative Overview of OVA Peptide (257-264) TFA Suppliers
| Supplier | Stated Purity | Identity Analysis | Biological Activity Data | Stability Information |
| AdooQ Bioscience | >99% (HPLC) | Not specified | Not specified | Lyophilized at -20°C for 36 months |
| MedchemExpress | 99.91% | COA available | Not specified | Powder: -80°C for 2 years, -20°C for 1 year |
| Biosynth | ≥98% | Not specified | Not specified | Store at <-15°C |
| MyBioSource | >95% to >98% (HPLC) | Not specified | Not specified | Not specified |
| Biorbyt | >95% to 99.53% | Not specified | Not specified | Store at -20°C for one year |
| AbMole BioScience | >99% | COA available | Not specified | -20°C, sealed |
| Sigma-Aldrich | ≥97% (HPLC) | Not specified | Used in T-cell activation studies | Store at -20°C |
| Peptide Institute | Not specified | Not specified | T-cell Activating Peptide | Not specified |
| GenScript | Not specified | Not specified | Referenced in publications | Not specified |
Disclaimer: The data presented in this table is based on information publicly available from the suppliers' websites and may not be exhaustive or independently verified.
Essential Experimental Protocols for In-House Validation
To ensure the quality and performance of the purchased OVA Peptide (257-264) TFA, researchers should conduct the following key experiments:
Purity and Identity Verification by HPLC and Mass Spectrometry
Objective: To confirm the purity and molecular weight of the synthetic peptide.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
-
Mass Spectrometry (MS):
-
Techniques such as MALDI-TOF or LC-MS can be used to determine the molecular weight of the peptide, confirming its identity.
-
In Vitro T-Cell Activation Assay
Objective: To assess the biological activity of the OVA peptide by its ability to stimulate antigen-specific T-cells.
Methodology:
-
Cell Preparation:
-
Isolate splenocytes from OT-I mice, which have transgenic T-cell receptors specific for the OVA (257-264) peptide presented by H-2Kb.
-
Alternatively, use a co-culture of dendritic cells (DCs) and OT-I T-cells.
-
-
Peptide Pulsing:
-
Incubate antigen-presenting cells (e.g., splenocytes or DCs) with varying concentrations of the OVA peptide (e.g., 1 µg/mL to 10 µg/mL) for several hours.
-
-
Co-culture:
-
Co-culture the peptide-pulsed APCs with purified OT-I CD8+ T-cells.
-
-
Readout:
-
After 2-3 days, measure T-cell activation through:
-
Proliferation assays: Using techniques like CFSE dilution measured by flow cytometry.
-
Cytokine secretion: Measuring IFN-γ or IL-2 levels in the supernatant by ELISA or ELISpot.
-
Upregulation of activation markers: Staining for markers like CD69 or CD25 on T-cells and analyzing by flow cytometry.
-
-
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: MHC Class I antigen presentation pathway for OVA peptide.
Caption: Experimental workflow for validating OVA peptide.
Conclusion and Recommendations
The selection of a high-quality OVA Peptide (257-264) TFA is a critical step in ensuring the validity of immunological research. While suppliers provide initial specifications, independent experimental verification is indispensable. Researchers are advised to:
-
Request certificates of analysis (COA) from suppliers, which should include HPLC and MS data.
-
Perform in-house purity and identity analysis on a small batch before committing to a larger order.
-
Conduct a functional T-cell activation assay to confirm the biological activity of the peptide.
-
Maintain detailed records of lot numbers and validation data to ensure long-term experimental consistency.
By following this guide, researchers can confidently select and validate a supplier for OVA Peptide (257-264) TFA, thereby enhancing the quality and impact of their scientific endeavors.
References
Safety Operating Guide
Proper Disposal of OVA Peptide(257-264) TFA: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of OVA Peptide(257-264) TFA.
The disposal of this compound, a synthetic peptide salt, requires careful consideration due to the presence of Trifluoroacetic Acid (TFA), a corrosive and environmentally harmful substance. Adherence to institutional and local regulations is crucial. This document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this research material.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. While the peptide itself may not be classified as hazardous, the TFA salt renders the compound corrosive. Key safety considerations include:
-
TFA Hazard: Trifluoroacetic acid is a strong acid that is corrosive to metals and tissue. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.
-
Environmental Hazard: TFA is persistent in the environment. Do not dispose of TFA-containing waste down the drain.[1][2]
-
Institutional Protocols: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[3][4]
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound and its waste.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused product, contaminated consumables, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as unused lyophilized powder, contaminated vials, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled solid waste container.
-
The container should be made of a material compatible with TFA (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled liquid waste container.
-
The container must be compatible with acidic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
2. Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "Ovalbumin Peptide (257-264) Trifluoroacetate Salt."
-
The primary hazard: "Corrosive (contains Trifluoroacetic Acid)."
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Temporary Storage:
-
Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials, such as bases, oxidizers, and reactive metals.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Complete all necessary waste pickup request forms as required by your institution.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While this document provides disposal procedures, the handling of this compound in experimental settings necessitates adherence to specific protocols designed to minimize waste generation and ensure safety. Researchers should always follow the principle of "as low as reasonably achievable" (ALARA) for chemical use.
Disclaimer: This guide is intended for informational purposes only and should not replace institutional policies or professional judgment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Navigating the Safe Handling of OVA Peptide (257-264) TFA: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with OVA Peptide (257-264) TFA, a thorough understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The handling of OVA Peptide (257-264) TFA, a lyophilized peptide salt containing Trifluoroacetic Acid (TFA), necessitates stringent adherence to personal protective equipment guidelines. TFA is a corrosive substance that can cause severe skin burns and eye damage.[1] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Storage | - Standard laboratory coat- Safety glasses |
| Weighing and Aliquoting (Low Volume) | - Impervious lab coat[2]- Safety goggles with side-shields[2]- Chemical-resistant gloves (e.g., nitrile)[3] |
| Reconstitution and Solution Handling (Low to Medium Volume) | - Impervious lab coat[2]- Safety goggles with side-shields[2]- Chemical-resistant gloves (e.g., nitrile)[3] |
| Large-Scale Handling or Potential for Aerosolization | - Impervious lab coat[2]- Chemical splash goggles and a face shield[1]- Chemical-resistant gloves (e.g., nitrile)[3]- A suitable respirator[2][3] (work should be conducted in a chemical fume hood[4]) |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling OVA Peptide (257-264) TFA is crucial to minimize risks and maintain the quality of the peptide. The following workflow diagram outlines the key steps from receiving the product to its experimental use.
Emergency Procedures: Responding to Accidental Exposure
In the event of accidental exposure to OVA Peptide (257-264) TFA, immediate and appropriate action is critical. The following diagram outlines the necessary first aid measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
